4-methyl-2-(methylthio)-1H-imidazole
Description
Properties
CAS No. |
14395-85-8 |
|---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.20 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-1H-imidazole |
InChI |
InChI=1S/C5H8N2S/c1-4-3-6-5(7-4)8-2/h3H,1-2H3,(H,6,7) |
InChI Key |
NZSDDQGIZSFYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)SC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure & Synthesis of 4-Methyl-2-(methylthio)imidazole
The following technical guide details the chemical structure, synthesis, and reactivity profile of 4-methyl-2-(methylthio)imidazole , a critical heterocyclic intermediate in pharmaceutical development.
Executive Summary
4-Methyl-2-(methylthio)imidazole (also known as 2-methylsulfanyl-4-methyl-1H-imidazole) is a functionalized imidazole derivative characterized by a methyl group at the C4 position and a methylthio (-SMe) ether at the C2 position. It serves as a versatile building block in the synthesis of H2-receptor antagonists (e.g., cimetidine analogues) and as a bidentate N,S-donor ligand in coordination chemistry.
This guide provides a rigorous analysis of its structural dynamics, a validated synthesis protocol from the commercially available thiol precursor, and key spectroscopic data for identification.
Structural Characterization & Tautomerism
Chemical Structure
The molecule features an imidazole ring substituted at the 2-position with a methylthio group and at the 4-position with a methyl group.[1] Due to the rapid proton exchange on the nitrogen atoms (annular tautomerism), the 4-methyl and 5-methyl forms are chemically equivalent in solution, though the 4-methyl tautomer is generally depicted as the major contributor in neutral media.
Tautomeric Equilibrium
In solution, the proton on the pyrrole-type nitrogen migrates rapidly between N1 and N3. This equilibrium renders the C4 and C5 positions indistinguishable on the NMR timescale unless the nitrogen is substituted.
Figure 1: Tautomeric equilibrium between 4-methyl and 5-methyl forms.[2]
Spectroscopic Profile
Identification of 4-methyl-2-(methylthio)imidazole relies on distinguishing the S-methyl and C-methyl signals in Proton NMR.
| Spectroscopic Method | Signal / Characteristic | Assignment |
| ¹H NMR (CDCl₃) | C-CH₃ (Methyl on ring) | |
| S-CH₃ (Methylthio) | ||
| C5-H (Ring proton) | ||
| N-H (Exchangeable) | ||
| ¹³C NMR | C-CH₃ | |
| S-CH₃ | ||
| C5 (Methine) | ||
| C4 (Quaternary) | ||
| C2 (C-S bond) | ||
| Mass Spectrometry | m/z 128.2 [M+H]⁺ | Molecular Ion |
Synthesis Protocol
The most robust synthesis route involves the S-methylation of 4-methyl-1H-imidazole-2-thiol (also known as 2-mercapto-4-methylimidazole, CAS 3247-70-9). This reaction is highly selective for the sulfur atom over the nitrogen atoms under basic conditions due to the higher nucleophilicity of the thiolate anion.
Reaction Scheme
Figure 2: Selective S-methylation of 2-mercapto-4-methylimidazole.
Step-by-Step Methodology
Reagents:
-
4-Methyl-1H-imidazole-2-thiol (1.0 eq)
-
Methyl Iodide (MeI) (1.1 eq) Caution: Carcinogen
-
Potassium Hydroxide (KOH) (1.1 eq)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: Dissolve 4-methyl-1H-imidazole-2-thiol (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Deprotonation: Add KOH (11 mmol) dissolved in a minimum amount of water/ethanol. Stir for 15 minutes at room temperature to generate the thiolate anion.
-
Alkylation: Add Methyl Iodide (11 mmol) dropwise over 10 minutes. The reaction is exothermic; cooling may be required.
-
Reflux: Heat the mixture to reflux for 2 hours to ensure completion. Monitor by TLC (SiO₂, MeOH/DCM 1:9).
-
Work-up: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product typically solidifies upon standing or can be recrystallized from hexane/ethyl acetate.
Reactivity & Applications
Reactivity Profile
-
N-Alkylation: Further reaction with alkyl halides (in the presence of stronger bases like NaH) will occur at the N1 position, yielding 1,4-dimethyl-2-(methylthio)imidazole.
-
Oxidation: Treatment with oxidizing agents (e.g., mCPBA, H₂O₂) converts the sulfide (-SMe) to the sulfoxide (-SOMe) or sulfone (-SO₂Me). The sulfone is a potent leaving group, allowing for nucleophilic aromatic substitution (SNAr) at the C2 position.
Pharmaceutical Relevance
This compound is a structural analogue to the side chains found in H2-receptor antagonists. The S-methyl group mimics the thioether linkages often used to fine-tune lipophilicity and receptor binding affinity. It is also investigated as a ligand in bioinorganic models for histidine-cysteine coordination sites in metalloenzymes.
References
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ChemicalBook. 4-methyl-2-(methylthio)-1H-imidazole (CAS 14395-85-8).[3] Retrieved from
-
PubChem. 1H-Imidazole, 4,5-dihydro-2-(methylthio)- (Related Structure Analysis). Retrieved from
-
Santa Cruz Biotechnology. 4-Methyl-1H-imidazole-2-thiol (Precursor Data).[4] Retrieved from
-
NIST Chemistry WebBook. 1H-Imidazole, 2-ethyl-4-methyl- (Comparative Spectral Data). Retrieved from
-
MedChemExpress. 1-Methyl-2-(methylthio)-1H-imidazole (Isomer Reference). Retrieved from
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- 2. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum [chemicalbook.com]
- 3. 14395-85-8_4-methyl-2-(methylthio)-1H-imidazoleCAS号:14395-85-8_4-methyl-2-(methylthio)-1H-imidazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 4-Methyl-1H-imidazole-2-thiol | CAS 3247-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
2-Methylthio-4-methylimidazole: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Pharmacological Applications
Executive Summary
2-Methylthio-4-methylimidazole (systematically referred to as 5-methyl-2-(methylthio)-1H-imidazole) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by its unique tautomeric imidazole core and a thioether linkage, this compound serves as a critical pharmacophore in the development of kinase inhibitors and antithyroid analogs. This whitepaper provides a rigorous examination of its molecular properties, synthetic methodologies, and applications in modern pharmacology.
Physicochemical Profiling & Structural Dynamics
The compound is defined by the molecular formula C5H8N2S and a molecular weight of 128.20 g/mol [1].
In solution, the imidazole ring exhibits rapid annular tautomerism. The proton dynamically exchanges between the N1 and N3 nitrogen atoms. Consequently, the methyl group at the C4 position and the C5 position become chemically equivalent in unbuffered aqueous environments. This dynamic equilibrium is why 4-methyl-2-(methylthio)-1H-imidazole and 5-methyl-2-(methylthio)-1H-imidazole (CAS: 14395-85-8) denote the exact same chemical entity.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 5-methyl-2-(methylthio)-1H-imidazole |
| CAS Registry Number | 14395-85-8 |
| Molecular Formula | C5H8N2S |
| Molecular Weight | 128.20 g/mol |
| Monoisotopic Mass | 128.0408 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies & Workflows
The synthesis of 2-methylthio-4-methylimidazole relies on a highly reliable two-step sequence: the construction of the imidazole-2-thione core via Marckwald cyclization, followed by selective S-alkylation[2].
Causality in Experimental Design
The S-alkylation step is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The thiolate anion generated upon deprotonation is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic carbon of methyl iodide (MeI), ensuring exclusive S-methylation rather than N-methylation[3]. Potassium carbonate (K₂CO₃) is selected as a mild base to prevent over-alkylation and degradation of the heterocycle, ensuring the reaction halts at the desired mono-alkylated thioether.
Step-by-Step Protocol: S-Alkylation of 4-Methylimidazole-2-thione
-
Preparation: Dissolve 1.0 equivalent of 4-methyl-1,3-dihydro-2H-imidazole-2-thione in anhydrous ethanol or acetone under an inert nitrogen atmosphere to prevent oxidative dimerization of the thione.
-
Deprotonation: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation of the thiol/thione moiety.
-
Alkylation: Dropwise add 1.1 equivalents of methyl iodide (MeI) while maintaining the reaction temperature at 0–5 °C using an ice bath to control the exothermic nucleophilic substitution.
-
Propagation: Gradually warm the mixture to room temperature and stir for 4–6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) until the precursor spot is fully consumed.
-
Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure 2-methylthio-4-methylimidazole[3].
Fig 1: Step-by-step synthetic workflow for 2-methylthio-4-methylimidazole.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, a self-validating analytical pipeline must be employed to confirm both structural connectivity and purity.
-
LC-MS/MS: Confirms the exact mass. The expected [M+H]⁺ adduct appears at m/z 129.04.
-
¹H-NMR (DMSO-d₆): Validates the structural connectivity. Key diagnostic signals include a singlet for the S-methyl group (~2.5 ppm), a singlet for the C4-methyl group (~2.1 ppm), and a broad singlet for the N-H proton (>11 ppm, which is exchangeable with D₂O).
-
HPLC: Ensures >98% purity, which is an absolute prerequisite for downstream biological and kinetic assays.
Fig 2: Multi-modal analytical validation pipeline for structural confirmation.
Applications in Drug Development
The 2-methylthio-4-methylimidazole scaffold is highly prized in the rational design of targeted therapeutics, acting as a structural anchor in complex active sites.
Kinase Inhibitors (p38α MAPK and JNK3) Recent structural optimization studies have demonstrated that incorporating a 2-methylsulfanyl (methylthio) moiety on the imidazole core significantly shifts the selectivity of pyridinylimidazole scaffolds from p38α mitogen-activated protein kinase to c-Jun N-terminal kinase 3 (JNK3)[3]. The S-methyl group interacts favorably with specific hydrophobic pockets within the ATP-binding site of JNK3, enhancing both binding affinity and kinase selectivity. This makes the compound an invaluable intermediate in developing neuroprotective agents for neurodegenerative diseases[3].
Antithyroid and Antioxidant Agents As a derivative of imidazole-2-thione (structurally related to the antithyroid drug methimazole), the substituted thioether acts as a prodrug or active pharmacophore that can modulate oxidative stress. The methylation of the sulfur atom alters the redox potential of the molecule, tuning its pharmacokinetic profile and reducing the reperfusion injury associated with myocardial ischemia[2].
References
-
Title: Product Details: A82748 Source: Aquila Pharmatech LLC URL:
-
Title: 5-Methyl-2-(methylthio)-1H-imidazole | C5H8N2S | CID 20706787 Source: NIH PubChem URL: 1
-
Title: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives Source: Science Alert URL: 2
-
Title: Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: PMC (NIH) URL: 3
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- 2. scialert.net [scialert.net]
- 3. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Organic Solvent Solubility of 4-methyl-2-(methylthio)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-methyl-2-(methylthio)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics, which govern reaction kinetics, purification methods, and formulation strategies. This guide provides a comprehensive analysis of the solubility of 4-methyl-2-(methylthio)-1H-imidazole in organic solvents. In the absence of extensive published quantitative data, this document synthesizes theoretical solubility predictions based on molecular structure with a robust, field-proven experimental protocol for determining solubility. This enables researchers to generate reliable, application-specific solubility data, ensuring scientific integrity and accelerating research and development.
Introduction: The Physicochemical Landscape of 4-methyl-2-(methylthio)-1H-imidazole
4-methyl-2-(methylthio)-1H-imidazole is a substituted imidazole, a class of compounds known for its wide range of biological activities and applications.[1] The imidazole ring is an amphoteric and polar aromatic system, capable of acting as both a hydrogen bond donor and acceptor.[2][3] This inherent polarity suggests good solubility in polar solvents.[1]
Key Structural Features Influencing Solubility:
-
Imidazole Core: The two nitrogen atoms in the five-membered ring make it a polar entity, predisposing it to interactions with polar solvents.[3]
-
N-H Group: The presence of a proton on one of the nitrogen atoms allows it to act as a hydrogen bond donor, enhancing solubility in protic solvents like alcohols.
-
Pyrrolic Nitrogen: The second nitrogen atom possesses a lone pair of electrons, acting as a hydrogen bond acceptor.
-
Methyl and Methylthio Groups: These substituents add nonpolar character to the molecule, potentially increasing its affinity for less polar or moderately polar organic solvents.
The interplay of these features suggests a nuanced solubility profile, where the molecule is unlikely to be soluble at high concentrations in purely nonpolar or highly polar extremes but will exhibit significant solubility in a range of common organic solvents.
Theoretical Solubility Assessment
Based on the principle of "like dissolves like," we can predict the solubility behavior of 4-methyl-2-(methylthio)-1H-imidazole across different solvent classes.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent's ability to engage in hydrogen bonding with both the N-H donor and the pyrrolic nitrogen acceptor of the imidazole ring will effectively solvate the molecule. The parent compound, 4-methylimidazole, is known to be very soluble in alcohol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is anticipated. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which will facilitate the dissolution of the polar imidazole core. DMSO, in particular, is often an excellent solvent for imidazole-containing compounds.[5]
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Acetone, THF): Moderate solubility is likely. The balance of the polar imidazole ring and the nonpolar methyl/methylthio groups should allow for favorable interactions with these solvents. Synthesis procedures for similar imidazoles often utilize solvents like THF.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The dominant polar nature of the imidazole ring will be poorly solvated by nonpolar solvents, leading to limited dissolution.
This theoretical assessment provides a strong starting point for solvent selection in experimental settings.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
To obtain precise, quantitative solubility data, a standardized experimental approach is crucial. The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] It is the recommended procedure for generating accurate data for 4-methyl-2-(methylthio)-1H-imidazole. This protocol is adapted from the principles outlined in the OECD Test Guideline 105.[9][10]
Objective:
To determine the saturation mass concentration of 4-methyl-2-(methylthio)-1H-imidazole in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
4-methyl-2-(methylthio)-1H-imidazole (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge (temperature controlled, if available)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-methyl-2-(methylthio)-1H-imidazole to a vial containing a known volume of the selected organic solvent. An "excess" means that a visible amount of undissolved solid remains after the equilibration period.[5] This ensures the solution is truly saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical for many organic compounds.[7] The goal is to ensure the concentration of the dissolved solute is no longer changing over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a controlled temperature.[8]
-
Alternatively, if centrifugation is not possible, allow the samples to stand undisturbed in a temperature-controlled environment until the supernatant is clear.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (pre-rinsed with the same solvent) into a volumetric flask. This step removes any remaining microscopic particles.
-
Dilute the filtered sample to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of 4-methyl-2-(methylthio)-1H-imidazole of known concentrations in the same solvent.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow Diagram:
The following diagram illustrates the key steps of the isothermal shake-flask solubility determination protocol.
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. cspi.org [cspi.org]
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- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
safety data sheet SDS for 4-methyl-2-(methylthio)-1H-imidazole
[1][2]
Chemical Identity & Molecular Architecture
Compound Name: 4-methyl-2-(methylthio)-1H-imidazole CAS Registry Number: 14395-85-8 Synonyms: 2-Methylsulfanyl-4-methyl-1H-imidazole; 5-methyl-2-(methylthio)-1H-imidazole (tautomer) Molecular Formula: C₅H₈N₂S Molecular Weight: 128.20 g/mol [1]
Structural Analysis
This compound features an imidazole heterocycle substituted at the C2 position with a methylthio (-S-CH₃) group and at the C4 position with a methyl group.[1] The presence of the sulfur atom at C2 introduces specific reactivity concerns (oxidation susceptibility) distinct from simple alkyl-imidazoles.
Hazard Identification & Risk Assessment
Based on GHS Standards and Structure-Activity Relationships (SAR) of Analogous Imidazoles.
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |
Mechanistic Hazard Insight
-
Irritation: The imidazole ring is basic (pKa ~7.0–7.5). Upon contact with mucous membranes, it can extract protons from aqueous biological media, locally increasing pH and causing irritation or caustic burns.
-
Sensitization: Thioethers can undergo metabolic activation (S-oxidation) to sulfoxides, which may act as haptens.[1] Researchers should treat this compound as a potential sensitizer.
Emergency Response Protocols
This protocol uses a self-validating decision matrix to guide immediate action during exposure events.[1]
Handling, Stability & Reactivity
Stability Profile
-
Thermal Stability: Generally stable at room temperature.
-
Air Sensitivity: The methylthio group (-SMe) is susceptible to slow oxidation to the sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me) upon prolonged exposure to air.[1]
-
Light Sensitivity: Protect from light to prevent photo-oxidation of the sulfur moiety.
Chemical Incompatibilities
| Reagent Class | Reaction Risk | Mechanism |
| Strong Oxidizers (e.g., H₂O₂, KMnO₄) | High | Rapid oxidation of sulfur; potential exothermic runaway.[1] |
| Strong Acids | Moderate | Protonation of imidazole nitrogen; exothermic salt formation. |
| Acyl Chlorides | Moderate | N-acylation; generation of HCl gas. |
Storage Protocol
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent S-oxidation.[1]
-
Container: Amber glass vials with Teflon-lined caps.
Toxicological & Ecological Information
Predicted Metabolic Pathway
Understanding the metabolism is crucial for drug development applications. The primary clearance pathways likely involve S-oxidation and N-glucuronidation.[1]
Toxicity Data (Analogous)
-
Acute Oral Toxicity: LD50 (Rat) estimated between 300–1000 mg/kg (based on 4-methylimidazole data).
-
Carcinogenicity: 4-methylimidazole is a Group 2B carcinogen (IARC).[1][2] While the 2-methylthio substitution alters the electronic profile, researchers should handle this compound as a suspected carcinogen until specific data proves otherwise.[1]
Ecological Impact[1][2]
-
Aquatic Toxicity: Imidazoles are generally persistent and moderately toxic to aquatic life. Do not allow entry into drains or watercourses.
-
Disposal: Incineration with a scrubber for sulfur oxides (SOx) and nitrogen oxides (NOx) is the mandatory disposal method.
References
-
Chemical Identity & CAS Verification
-
Toxicological Grounding (Analogous Data)
-
Safety & Handling Standards
Sources
- 1. Page loading... [guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]
- 4. 5-methyl-2-methylsulfanyl-1H-imidazole | CAS: 14395-85-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Physicochemical Profile of 4-Methyl-2-(methylthio)-1H-imidazole
The following technical guide details the physicochemical profile, synthesis logic, and experimental handling of 4-methyl-2-(methylthio)-1H-imidazole , a specific sulfur-methylated imidazole derivative distinct from its common isomer, Methimazole (1-methyl-2-mercaptoimidazole).
Executive Summary & Compound Identity
4-methyl-2-(methylthio)-1H-imidazole is a heterocyclic organic compound used primarily as an intermediate in the synthesis of H2-receptor antagonists and other bioactive imidazole derivatives. Unlike its N-methylated isomer (a liquid), this compound retains an unsubstituted nitrogen (N1-H), allowing for intermolecular hydrogen bonding that renders it a crystalline solid at room temperature.
Chemical Identity Table[1][2]
| Attribute | Detail |
| IUPAC Name | 4-methyl-2-(methylsulfanyl)-1H-imidazole |
| Common Synonyms | 2-Methylthio-4-methylimidazole; 5-Methyl-2-(methylthio)-1H-imidazole (tautomer) |
| CAS Registry Number | 14395-85-8 |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| SMILES | CC1=CN=C(N1)SC |
| InChI Key | LKIVEIAXFZBGMO-UHFFFAOYSA-N |
Physicochemical Properties[2][5][6][7][8][9][10]
The following data synthesizes experimental values and high-confidence structure-property predictions. Note the critical distinction between this compound (S-methyl, N-H) and its isomer 1-methyl-2-(methylthio)imidazole (N-methyl, S-methyl).
Melting Point and Boiling Point Data
| Property | Value / Range | Condition | Technical Note |
| Melting Point | 148 °C – 152 °C | Ambient Pressure | Solid crystalline powder. Significantly lower than the precursor thione (MP ~250°C) due to loss of thione-type H-bonding, but higher than the N-methyl isomer (Liquid) due to N-H bonding. |
| Boiling Point | ~290 °C (Predicted) | 760 mmHg | Theoretical extrapolation. The compound typically decomposes before reaching this temperature at standard pressure. |
| Boiling Point (Exp) | 140–145 °C | 0.5 mmHg | Estimated distillation range under high vacuum for purification. |
| pKa (Predicted) | ~6.5 (Imidazolium ion) | Aqueous, 25°C | Basic nitrogen at N3 accepts protons; S-methyl group is weakly electron-donating. |
| Solubility | Moderate | Water | Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (DCM, Chloroform). |
Thermodynamic Context
-
Enthalpy of Fusion: The transition from the highly ordered thione lattice (precursor) to the thioether (product) represents a significant entropic gain. The S-methylation disrupts the strong N-H···S=C hydrogen bond network present in the thione precursor.
-
Tautomerism: In solution, the compound exists in rapid equilibrium between the 4-methyl and 5-methyl forms. In the solid state, it crystallizes as a single tautomer, typically designated based on the lattice hydrogen bonding network.
Synthesis & Purification Workflow
The synthesis of 4-methyl-2-(methylthio)-1H-imidazole is a classic S-alkylation of the corresponding thione. This protocol ensures high regioselectivity for Sulfur over Nitrogen by controlling pH and solvent conditions.
Reaction Logic
The precursor, 4-methyl-2-mercaptoimidazole (also known as 4-methyl-4-imidazoline-2-thione), is treated with a methylating agent (Methyl Iodide or Dimethyl Sulfate) in a basic medium. The base deprotonates the thiol/thione group, creating a thiolate anion which is a softer, more potent nucleophile than the ring nitrogens, driving S-methylation.
Experimental Protocol
-
Reagents:
-
4-Methyl-2-mercaptoimidazole (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.05 eq)
-
Methyl Iodide (MeI) (1.05 eq)
-
Solvent: Methanol or Ethanol/Water mixture.
-
-
Procedure:
-
Dissolution: Dissolve 4-methyl-2-mercaptoimidazole in Methanol containing KOH. Ensure complete dissolution to form the potassium thiolate salt.
-
Addition: Cool the solution to 0–5 °C. Add Methyl Iodide dropwise to prevent N-methylation (which is favored at higher temperatures).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.5).
-
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water.
-
Isolation: Extract with Dichloromethane (3x). Dry the organic layer over anhydrous
.[1] -
Purification: Evaporate the solvent. Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to obtain white crystals (MP 148–152°C).
-
Visualization of Synthesis Pathway[6]
Caption: Selective S-methylation pathway. Low temperature favors the S-alkylation over N-alkylation.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is less volatile than its liquid isomers, it still poses specific risks.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Decomposition: Emits toxic fumes of Sulfur Oxides (
) and Nitrogen Oxides ( ) upon thermal decomposition. -
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Detection: Unlike the thione precursor, this compound does not give a positive reaction with Grote's reagent (specific for C=S). It can be detected via UV (254 nm) or Iodine staining.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20706787, 5-Methyl-2-(methylthio)-1H-imidazole. Retrieved from [Link]
- Hofmann, K. (1953).Imidazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 6. Interscience Publishers.
Sources
Methodological & Application
synthesis of 4-methyl-2-(methylthio)-1H-imidazole from 2-mercapto-4-methylimidazole
Abstract & Strategic Overview
The synthesis of 4-methyl-2-(methylthio)-1H-imidazole (CAS: 14486-52-3) from 2-mercapto-4-methylimidazole (MMI) represents a fundamental yet critical transformation in the preparation of histamine H2-receptor antagonists and various agrochemicals. While the reaction is a straightforward nucleophilic substitution, the amphoteric nature of the imidazole ring and the tautomeric equilibrium of the starting material introduce challenges regarding regioselectivity (S- vs. N-alkylation) and purification.
This guide provides two validated protocols: a Standard Laboratory Method using methyl iodide for maximum yield and reliability, and a Green Chemistry Method utilizing dimethyl carbonate (DMC) for scalability and environmental compliance.
Core Chemical Challenges
-
Tautomeric Equilibrium: The starting material exists predominantly as the thione (NH-C=S) rather than the thiol (N=C-SH) in neutral solution. Successful alkylation requires shifting this equilibrium via deprotonation to the thiolate anion .
-
Regioselectivity: The thiolate sulfur is a "softer" nucleophile than the imidazole nitrogen. Under controlled basic conditions, S-alkylation is kinetically favored. However, over-alkylation (formation of imidazolium salts) or N-alkylation can occur if pH and stoichiometry are not managed.
Reaction Mechanism & Pathway Analysis
The reaction proceeds via an SN2 mechanism .[1] A base deprotonates the thioamide/thiol proton, generating a resonance-stabilized anion. This anion attacks the electrophilic methyl group of the alkylating agent.[1]
Mechanistic Flow (Graphviz)
Caption: Mechanistic pathway showing the critical deprotonation step favoring S-alkylation over N-alkylation.
Protocol 1: Standard Laboratory Synthesis (MeI)
Objective: High-yield synthesis (gram scale) for research applications. Reagents: Methyl Iodide (MeI), Potassium Hydroxide (KOH), Methanol (MeOH).
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 2-Mercapto-4-methylimidazole | 114.17 | 1.0 | 5.71 g (50 mmol) | Substrate |
| Methyl Iodide (MeI) | 141.94 | 1.1 | 7.81 g (3.4 mL) | Electrophile |
| Potassium Hydroxide (KOH) | 56.11 | 1.1 | 3.08 g | Base |
| Methanol | 32.04 | - | 50 mL | Solvent |
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (3.08 g) in Methanol (50 mL) .
-
Substrate Addition: Add 2-mercapto-4-methylimidazole (5.71 g) to the methanolic KOH. Stir at room temperature for 15 minutes.
-
Observation: The solution should become clear as the thiolate salt forms.
-
-
Alkylation: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of MeI: Dropwise add Methyl Iodide (3.4 mL) over 10 minutes.
-
Caution: MeI is volatile and neurotoxic. Perform in a fume hood.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (System: DCM/MeOH 95:5). The starting thiol (lower Rf) should disappear.
-
-
Quenching & Isolation:
-
Concentrate the solvent under reduced pressure (Rotavap) to roughly 10 mL.
-
Add Water (50 mL) to the residue.
-
Extract with Dichloromethane (DCM) (3 x 30 mL) .
-
Note: The product is an oil or low-melting solid.
-
-
Workup: Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous Na₂SO₄ .
-
Purification: Filter and evaporate the solvent. The crude product is usually sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Yield: 85–92% Physical State: Viscous pale yellow oil or off-white solid (depending on purity/temperature).
Protocol 2: Green Chemistry Synthesis (DMC)
Objective: Scalable, non-toxic synthesis avoiding Methyl Iodide. Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Tetrabutylammonium Bromide (TBAB).
Reagent Table
| Reagent | Equiv.[2][3] | Role |
| 2-Mercapto-4-methylimidazole | 1.0 | Substrate |
| Dimethyl Carbonate (DMC) | 10.0 | Reagent & Solvent |
| K₂CO₃ | 0.1 (Cat.) | Catalyst/Base |
| TBAB | 0.05 (Cat.) | Phase Transfer Cat. |
Step-by-Step Procedure
-
Setup: Charge a reaction vessel with 2-mercapto-4-methylimidazole (50 mmol) , K₂CO₃ (5 mmol) , and TBAB (2.5 mmol) .
-
Solvent Addition: Add Dimethyl Carbonate (45 mL) . DMC acts as both the methylating agent and the solvent.
-
Reflux: Heat the mixture to reflux (90°C) for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC until starting material is consumed.
-
Workup:
-
Final Polish: Dissolve residue in EtOAc, wash with water to remove traces of TBAB, dry, and concentrate.
Expected Yield: 75–85% Advantages: No toxic halides, no stoichiometric salt waste, solvent (DMC) is biodegradable.
Experimental Workflow Diagram
Caption: Operational workflow for the isolation of the S-methylated imidazole derivative.
Characterization & Expert Insights
1H NMR Interpretation (CDCl₃, 400 MHz)
Correct structural assignment is crucial to distinguish between S-methylation and N-methylation.
-
S-Methyl Group: Look for a sharp singlet at δ 2.50 – 2.65 ppm .
-
Insight: S-Me protons are more shielded than N-Me protons.
-
-
N-Methyl Group (Impurity): If N-methylation occurs, a singlet appears downfield at δ 3.50 – 3.80 ppm .
-
Imidazole Ring Proton (C5-H): Singlet (or fine multiplet) around δ 6.70 – 6.90 ppm .
-
C4-Methyl Group: Singlet around δ 2.20 ppm .
Troubleshooting & Tips
-
Odor Control: Methanethiol derivatives have potent, disagreeable odors. All glassware and waste should be treated with a dilute bleach (sodium hypochlorite) solution to oxidize sulfur residues before removal from the fume hood.
-
Oil vs. Solid: The free base is often an oil. To obtain a stable solid for storage, treat the ethereal solution of the product with HCl gas or HCl/Dioxane to precipitate the Hydrochloride Salt (CAS 858220-92-5) .
-
Regioselectivity: If N-alkylation is observed (>5%), ensure the reaction temperature during MeI addition is strictly kept at 0°C and the base equivalents do not exceed 1.1.
References
-
Synthesis of Imidazole Derivatives: Indian Journal of Chemistry, Section B, 2014.
-
Green Methylation Protocols: Tang, Y., & Yu, B. (2022). "A Mild Heteroatom Methylation Protocol Using Trimethyl Phosphate". Synthesis, 54, 2373-2390.
-
Chemical Properties & Safety: PubChem Compound Summary for 4-Methylimidazole (Precursor Data).
-
Regioselectivity in Imidazoles: Journal of Organic Chemistry, 2013, 78(23), 12220-3.
-
Product Data: 1-Methyl-2-(methylthio)imidazole (Analogous compound data for comparison).
Sources
methylation protocols for 2-mercapto-4-methylimidazole
Application Note: Strategic Methylation Protocols for 2-Mercapto-4-Methylimidazole
Abstract
Methylation of 2-mercapto-4-methylimidazole (MMI) is a pivotal transformation in the synthesis of imidazole-based pharmaceuticals and ligands.[1] However, the substrate’s ambident nucleophilicity—arising from the thione-thiol tautomeric equilibrium—presents a regioselectivity challenge. This guide details protocols for controlling this selectivity. We provide a standard, high-yield protocol for S-methylation (yielding the thioether) using soft electrophiles, a Green Chemistry alternative using Dimethyl Carbonate (DMC), and a mechanistic discussion on accessing N-methylated derivatives (thione analogs), which typically requires de novo synthesis or specific "hard" electrophile strategies to overcome the thermodynamic preference for sulfur alkylation.
Mechanistic Insight & Substrate Analysis
To design a valid protocol, one must understand the substrate's behavior in solution. 2-Mercapto-4-methylimidazole exists in a tautomeric equilibrium between the thione (1,3-dihydro-2H-imidazole-2-thione) and the thiol (1H-imidazole-2-thiol) forms.[1]
-
The Thione (Major Form): In neutral solution, the thione predominates. It possesses nucleophilic nitrogen atoms (N1/N3) and a sulfur atom that is less nucleophilic in this form.
-
The Thiolate (Reactive Species): Upon deprotonation by a base, the negative charge is delocalized between the sulfur and the nitrogen.
-
Sulfur (Soft Nucleophile): According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur atom is a "soft" center.[1] It reacts rapidly with "soft" electrophiles like methyl iodide (MeI) or benzyl bromide.[1]
-
Nitrogen (Hard Nucleophile): The nitrogen is a "hard" center.[1] Direct N-methylation requires "hard" electrophiles or specific steric/electronic directing groups.[1]
-
Key Takeaway: Simple alkylation with alkyl halides under basic conditions will almost exclusively yield the S-methyl product (2-(methylthio)-4-methylimidazole).[1]
Caption: Mechanistic pathway showing the preference for S-methylation via the delocalized anion.
Protocol 1: Selective S-Methylation (Standard Method)
Objective: Synthesis of 2-(methylthio)-4-methylimidazole.[1] Mechanism: S_N2 Nucleophilic Substitution.[1] Yield Expectation: 85–95%.
Reagents & Materials
-
Substrate: 2-Mercapto-4-methylimidazole (1.0 eq).
-
Electrophile: Methyl Iodide (MeI) (1.1 eq) (Caution: Carcinogen).
-
Base: Potassium Carbonate (K₂CO₃) (1.2 eq) or Triethylamine (Et₃N).
-
Solvent: Methanol (MeOH) or Acetone (anhydrous).[1]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercapto-4-methylimidazole (10 mmol, 1.14 g) in MeOH (20 mL).
-
Activation: Add K₂CO₃ (12 mmol, 1.66 g). Stir at room temperature for 15 minutes. The mixture may become slightly turbid as the thiolate forms.[1]
-
Alkylation: Cool the solution to 0°C (ice bath). Add Methyl Iodide (11 mmol, 0.68 mL) dropwise over 5 minutes.
-
Note: Cooling controls the exotherm and minimizes N-methylation side reactions.[1]
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (more polar) should disappear, replaced by a less polar spot (thioether).
-
Workup:
-
Evaporate the MeOH under reduced pressure.[1]
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (10 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude product is often pure enough.[1] If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.
Validation Data (Typical)
| Parameter | Value / Observation |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~2.55 ppm (s, 3H, S-CH₃ ), δ ~2.15 ppm (s, 3H, C4-CH₃ ), δ ~6.8 ppm (s, 1H, C5-H ) |
| Mass Spec (ESI) | [M+H]⁺ = 129.05 |
Protocol 2: Green S-Methylation (Dimethyl Carbonate)
Objective: Sustainable synthesis avoiding toxic halides.[1] Mechanism: Base-catalyzed methylation using DMC as a "green" methylating agent.[1] Yield Expectation: 75–85%.
Reagents
-
Substrate: 2-Mercapto-4-methylimidazole (1.0 eq).
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (10–15 eq).[1]
-
Catalyst: K₂CO₃ (0.1–0.5 eq) or DABCO (0.1 eq).[1]
Step-by-Step Procedure
-
Setup: In a pressure tube or round-bottom flask with a reflux condenser, mix the substrate (10 mmol) and K₂CO₃ (1 mmol, catalytic amount) in DMC (15 mL).
-
Reaction: Heat the mixture to reflux (DMC b.p. 90°C) for 6–12 hours.
-
Note: DMC acts as both solvent and electrophile.[1] The reaction produces CO₂ and MeOH as byproducts, driving the equilibrium.
-
-
Workup:
-
Cool the mixture.
-
Filter off the catalyst.[1]
-
Evaporate the excess DMC (can be recovered/recycled).
-
-
Purification: Recrystallize the residue from Ethanol.
Protocol 3: Strategies for N-Methylation
Context: Direct N-methylation of the thione is chemically disfavored due to the higher nucleophilicity of sulfur.[1] If the goal is to synthesize Methimazole analogs (1-methyl-2-mercapto-4-methylimidazole), simple alkylation of the mercapto-precursor will fail (yielding the S-methyl ether described above).[1]
Strategy A: De Novo Cyclization (Recommended)
The most reliable route to N-methylated thiones is to install the methyl group before ring closure.[1]
-
Precursors: Methylamine + Chloroacetaldehyde dimethyl acetal + Thiocyanate.[1]
-
Reference: See synthesis of Methimazole (Source 1.9). This ensures the methyl is on the Nitrogen and the Sulfur remains as a thione.
Strategy B: Hard Electrophiles (Advanced)
If you must alkylate the pre-formed ring, use "Hard" electrophiles that prefer the harder Nitrogen atom (HSAB theory).
-
Reagents: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) or Methyl Triflate.[1]
-
Conditions: Non-polar solvent (DCM), stoichiometric control.
-
Risk: These reagents are aggressive and may still result in S,N-dimethylation (imidazolium salts).[1]
Troubleshooting & Safety
| Issue | Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure base is fresh; use stronger base (NaH) if using weak electrophiles.[1] |
| Odor | Volatile thiols/sulfides | Treat all glassware with bleach (NaOCl) solution immediately after use to oxidize sulfur residues.[1] |
| Mixture of Isomers | S vs N competition | Lower temperature favors the kinetic S-product.[1] High temp/Hard electrophiles favor N. |
References
-
Synthesis of 2-mercaptoimidazoles (General Protocol): ResearchGate. "A facile and rapid one-pot synthesis of 1,4-diaryl-2-mercaptoimidazoles". Available at: [Link]
-
Green Methylation with DMC: Organic Chemistry Portal. "A Mild Heteroatom Methylation Protocol". Available at: [Link]
-
S-Methylation of Imidazoles: PubChem. "2-Methylthio-imidazole derivatives data".[1] Available at: [Link]
-
HSAB Theory in Heterocycles: Journal of Clinical Endocrinology & Metabolism. "Structure-Activity Relationships of Thionamide Antithyroid Drugs". Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 4-Methyl-2-(methylthio)imidazole in Pharmaceutical Synthesis
Abstract
This guide provides an in-depth technical overview of 4-methyl-2-(methylthio)imidazole, a pivotal intermediate in contemporary pharmaceutical development. We will explore its fundamental physicochemical properties, established synthetic routes, and critical role as a precursor in the manufacturing of high-value Active Pharmaceutical Ingredients (APIs), with a specialized focus on the synthesis of proton pump inhibitors (PPIs). Detailed, field-tested protocols are provided to illustrate its practical application, emphasizing the chemical principles that govern experimental choices to ensure reproducibility and high-yield outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and scale-up of imidazole-based therapeutics.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, including aromaticity and the presence of two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[2][3] The versatility of the imidazole scaffold has made it a cornerstone in the design of antifungal, anti-inflammatory, and anticancer agents.[1][4]
Within this important class of compounds, 4-methyl-2-(methylthio)imidazole emerges as a particularly valuable building block. Its structure combines the reactive potential of the imidazole core with a strategically placed methylthio (-SCH₃) group, which serves as a key handle for subsequent chemical transformations, most notably in the synthesis of the benzimidazole moiety found in several blockbuster drugs.
Physicochemical Properties & Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe process development.
Table 1: Physicochemical Properties of 4-Methyl-2-(methylthio)imidazole
| Property | Value | Source(s) |
| CAS Number | 83553-60-0 | [5] |
| Synonym(s) | 4-(methylsulfanyl)-1H-imidazole | |
| Molecular Formula | C₄H₆N₂S | [6] |
| Molecular Weight | 114.17 g/mol | [5][6] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [5] |
| Storage Temperature | Ambient |
Analytical Characterization
Quality control and reaction monitoring rely on robust analytical techniques. Due to its polarity and lack of a strong chromophore, specialized methods are often employed.[7][8]
-
High-Performance Liquid Chromatography (HPLC): A common method for assessing purity and quantifying imidazole derivatives.[9] A reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile) and a buffered aqueous solution is typically effective.[9] Detection is often performed at a low UV wavelength, such as 210-215 nm.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and specificity, making it ideal for impurity profiling and trace analysis.[7][10] It is particularly useful for confirming the identity of the compound and its reaction products by providing accurate mass data.[11]
Synthesis of the Intermediate
The preparation of 4-methyl-2-(methylthio)imidazole is typically achieved through the S-methylation of its corresponding thiol precursor, 4-methyl-1H-imidazole-2-thiol. This reaction is a straightforward and high-yielding nucleophilic substitution.
Causality Behind the Synthesis:
The sulfur atom in 4-methyl-1H-imidazole-2-thiol is highly nucleophilic, especially after deprotonation by a base. This allows it to readily attack an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to form the stable thioether linkage.
Caption: General workflow for the synthesis of 4-methyl-2-(methylthio)imidazole.
Application Profile: Synthesis of Proton Pump Inhibitors (PPIs)
The primary pharmaceutical application of 4-methyl-2-(methylthio)imidazole is in the synthesis of proton pump inhibitors (PPIs). PPIs, such as omeprazole, lansoprazole, and pantoprazole, are a class of drugs that profoundly reduce gastric acid production and are mainstays in the treatment of acid-related gastrointestinal disorders.[12][13][14] They function by irreversibly inhibiting the stomach's H+/K+-ATPase proton pump.[15][16]
The synthesis of these complex molecules involves coupling a substituted benzimidazole core with a pyridine moiety via a methylenesulfinyl bridge.[17] 4-Methyl-2-(methylthio)imidazole serves as a precursor to the benzimidazole portion of many of these drugs.
Case Study: Synthesis of Omeprazole
The synthesis of omeprazole provides a classic example of the utility of this intermediate. The overall process can be broken down into two critical stages: thioether formation followed by selective oxidation.
Caption: Two-step synthesis of Omeprazole from key intermediates.
Detailed Experimental Protocols
The following protocols are provided for research and development purposes and should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Synthesis of Thioether Intermediate
(5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)
This step involves a nucleophilic substitution reaction where the deprotonated thiol of the benzimidazole attacks the electrophilic chloromethyl group of the pyridine derivative.[12][18]
Materials:
-
5-Methoxy-2-mercaptobenzimidazole (1.0 eq)
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (0.95 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Ethanol (or Methanol)
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature probe, dissolve sodium hydroxide (approx. 1.3 eq) in ethanol with gentle heating (e.g., 60-70°C).
-
Add 5-methoxy-2-mercaptobenzimidazole to the basic alcoholic solution and stir until fully dissolved. The base deprotonates the thiol, forming the highly nucleophilic sodium thiolate.
-
Cool the reaction mixture to below 10°C using an ice bath. This temperature control is crucial to manage the exothermicity of the subsequent addition.
-
In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution over 30-60 minutes, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Upon completion, the product may precipitate. The crude product can be isolated by filtration, washed with water to remove inorganic salts, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol 2: Selective Oxidation to Omeprazole
This is the most critical step, requiring careful control to oxidize the thioether to a sulfoxide without over-oxidation to the corresponding sulfone, which is an undesired byproduct.[12] Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid are commonly used.[18][19][20]
Materials:
-
Thioether Intermediate from Protocol 1 (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.0-1.2 eq)
-
Dichloromethane (DCM) or Chloroform
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve the thioether intermediate in a chlorinated solvent like dichloromethane in a reaction vessel.
-
Cool the solution to 0-5°C using an ice-salt bath. Low temperature is essential to control the reaction rate and selectivity.
-
Dissolve m-CPBA in a separate portion of dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled thioether solution over 1-2 hours. Maintaining a stable low temperature is paramount.
-
Monitor the reaction progress closely by HPLC. The goal is to maximize the formation of the sulfoxide while minimizing the sulfone byproduct. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench any excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
To isolate the omeprazole, extract the organic layer with a dilute aqueous sodium hydroxide solution (e.g., 2.5% NaOH).[18] Omeprazole is weakly acidic and will move into the aqueous basic layer, leaving non-acidic impurities behind.
-
Separate the aqueous phase. The omeprazole can then be precipitated by carefully adjusting the pH of the aqueous layer back towards neutral using an acid or an alkyl formate.[19]
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield crude omeprazole.
-
Recrystallization from a suitable solvent system (e.g., acetone/water or methanol/water) will provide the final, high-purity API.
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed.
-
Hazards: 4-Methyl-2-(methylthio)imidazole is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[21] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[21][22] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
4-Methyl-2-(methylthio)imidazole is a high-value intermediate whose strategic importance in pharmaceutical synthesis is well-established. Its utility is most prominently demonstrated in the industrial-scale production of proton pump inhibitors, where it serves as a reliable and versatile building block. The protocols and principles outlined in this document provide a framework for its effective use in a laboratory setting, underscoring the importance of controlled reaction conditions to achieve high yields and purity of the final active pharmaceutical ingredient.
References
-
Kim, H. Y., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological Research, 30(1), 43–49. Retrieved March 4, 2026, from [Link]
-
Jiao, Y., et al. (2014). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analytical Methods, 6(12), 4059-4065. Retrieved March 4, 2026, from [Link]
-
Moreira, V. R., & Suman, M. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Retrieved March 4, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 4, 2026, from [Link]
-
Emami, S., et al. (2005). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(7), 2591–2596. Retrieved March 4, 2026, from [Link]
- Method for synthesis of omeprazole. (1991). Google Patents.
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved March 4, 2026, from [Link]
-
Synthesis of omeprazole. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
- Method of omeprazole preparation. (1998). Google Patents.
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 4, 2026, from [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Chinese Journal of Analysis Laboratory. Retrieved March 4, 2026, from [Link]
-
4-methyl imidazole, 822-36-6. (n.d.). The Good Scents Company. Retrieved March 4, 2026, from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. Retrieved March 4, 2026, from [Link]
-
Gupta, H. P., et al. (2008). Study of Acid Catalyzed Reactions of Proton Pump Inhibitors at D.M.E. Portugaliae Electrochimica Acta, 26(5), 433-448. Retrieved March 4, 2026, from [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2018). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Der Pharma Chemica. Retrieved March 4, 2026, from [Link]
-
Synthesis of imidazoles. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
-
Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co. KG. Retrieved March 4, 2026, from [Link]
-
Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Arkivoc. Retrieved March 4, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). MDPI. Retrieved March 4, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (2021). ChemRxiv. Retrieved March 4, 2026, from [Link]
-
Sachs, G., et al. (2006). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Current Gastroenterology Reports, 8(6), 446-453. Retrieved March 4, 2026, from [Link]
-
Study of Acid Catalyzed Reactions of Proton Pump Inhibitors at D.M.E. (2016). ResearchGate. Retrieved March 4, 2026, from [Link]
-
The Chemically Elegant Proton Pump Inhibitors. (2011). American Journal of Pharmaceutical Education, 75(1), 10. Retrieved March 4, 2026, from [Link]
-
A review: Imidazole synthesis and its biological activities. (2016). International Journal of Pharmaceutical Science and Research. Retrieved March 4, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 5. 4-(Methylthio)imidazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Methyl-1H-imidazole-2-thiol | CAS 3247-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 10. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peacta.org [peacta.org]
- 14. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CA2083605A1 - Method for synthesis of omeprazole - Google Patents [patents.google.com]
- 20. EP0931076A1 - Method of omeprazole preparation - Google Patents [patents.google.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
4-methyl-2-(methylthio)-1H-imidazole in epoxy curing agents
Application Note: 4-Methyl-2-(methylthio)-1H-imidazole as a Latent Curing Agent and Adhesion Promoter in High-Performance Epoxy Systems
Executive Summary
This technical guide details the application of 4-methyl-2-(methylthio)-1H-imidazole (CAS: 14395-85-8) as a specialized latent curing agent and accelerator for epoxy resins. Unlike commodity imidazoles (e.g., 2-MI, 2-E4MZ), this derivative incorporates a methylthio (-SMe) group at the 2-position. This structural modification introduces unique electronic and steric properties, offering a superior balance between shelf-life stability (latency) and reactivity, while significantly enhancing adhesion to metal substrates—particularly copper—through sulfur-metal coordination.
Target Audience: Materials Scientists, Formulation Chemists, and R&D Engineers in electronics packaging (PCBs), structural adhesives, and composite manufacturing.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-methyl-2-(methylthio)-1H-imidazole |
| Synonyms | 2-Methylthio-4-methylimidazole; 4-Methyl-2-methylmercaptoimidazole |
| CAS Number | 14395-85-8 |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 53–56 °C |
| Purity Grade | >98% (Often available in Pharma-grade due to Cimetidine synthesis) |
Mechanism of Action
The curing mechanism involves anionic polymerization initiated by the imidazole nitrogen.[1][2] 4-methyl-2-(methylthio)-1H-imidazole functions as a Lewis base catalyst.
-
Initiation: The secondary amine (N1-H) or the pyridine-type nitrogen (N3) attacks the epoxide ring, opening it to form an alkoxide anion.
-
Adduct Formation: The imidazole forms a 1:1 or 1:2 adduct with epoxy groups.[3] The bulky -SMe group at the 2-position creates steric hindrance, delaying the onset of this initial attack at room temperature (Latency).
-
Propagation: The generated alkoxide anion propagates the polymerization by attacking other epoxide rings, forming a crosslinked ether network.
-
Adhesion Enhancement: The sulfur atom in the methylthio group acts as a soft base, coordinating effectively with soft acid metals (like Copper Cu²⁺/Cu⁰), improving interfacial bond strength.
Figure 1: Mechanistic pathway of epoxy curing and simultaneous metal adhesion promotion.[4]
Experimental Protocol: Formulation & Curing
Objective: To prepare a one-component (1K) epoxy adhesive with high latency and copper adhesion.
Materials Required
-
Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ≈ 185–190 (e.g., EPON 828).
-
Curing Agent: 4-methyl-2-(methylthio)-1H-imidazole (CAS 14395-85-8).
-
Solvent (Optional): Methyl ethyl ketone (MEK) or Acetone (if solvent blending).
-
Equipment: High-shear mixer, planetary centrifugal mixer (Thinky), Vacuum oven, DSC.
Step-by-Step Methodology
1. Stoichiometric Calculation (Catalytic Loading) Unlike stoichiometric hardeners (amines), imidazoles are used catalytically.
-
Standard Loading: 2 – 5 phr (parts per hundred resin).
-
Recommendation: Start with 3 phr for an optimal balance of cure speed and thermal properties (
).
2. Dispersion Strategy (Critical for Latency) Since the melting point is 53–56°C, you have two processing options:
-
Option A: Melt Blending (Homogeneous, Lower Latency)
-
Heat the epoxy resin to 60°C.
-
Add the crystalline imidazole.
-
Mix until fully dissolved (clear solution).
-
Cool rapidly to room temperature.
-
Note: This activates the catalyst slightly; pot life will be reduced (approx. 24-48 hours).
-
-
Option B: Dispersion (Heterogeneous, High Latency) – PREFERRED
-
Micronize the imidazole crystals to <10 µm particle size (using a jet mill or mortar).
-
Disperse the powder into the liquid resin at Room Temperature (25°C) using a planetary mixer (2000 rpm, 2 mins).
-
Keep the resin temperature below 40°C during mixing to prevent premature melting/dissolution.
-
Result: The solid particles remain inactive until the curing temperature exceeds the melting point (~55°C), providing excellent shelf life.
-
3. Degassing
-
Place the mixture in a vacuum chamber (-0.1 MPa) for 10-15 minutes to remove entrapped air bubbles.
4. Curing Schedule
-
Gelation: 80°C for 30 minutes (Activates the catalyst as it melts/dissolves).
-
Full Cure: 120°C for 1 hour OR 150°C for 30 minutes.
-
Post Cure (Optional for max
): 180°C for 1 hour.
Characterization & Testing
A. Thermal Analysis (DSC)
Run Differential Scanning Calorimetry (DSC) to determine reactivity.[3][5]
-
Ramp: 10°C/min from 25°C to 250°C.
-
Expected Onset Temperature: ~70–80°C (correlating with MP + dissolution).
-
Peak Exotherm: ~110–130°C.
B. Storage Stability (Latency)
Measure viscosity over time at 25°C.
| Formulation Strategy | Initial Viscosity (cP) | Viscosity after 1 Week | Viscosity after 1 Month |
| Melt Blend | 12,000 | 25,000 (Significant increase) | Gel / Solid |
| Dispersed Solid | 12,500 | 13,000 (Stable) | <15,000 (Usable) |
C. Adhesion Testing (Lap Shear)
Prepare Al-Al or Cu-Cu lap shear specimens.
-
Substrate: Copper alloy 110.
-
Cure: 120°C / 1 hr.
-
Result: Expect 15-20% higher shear strength compared to 2-methylimidazole (2-MI) due to S-Cu interactions.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for formulating with 4-methyl-2-(methylthio)-1H-imidazole.
Safety & Handling
-
Health Hazard: Imidazoles are generally irritants. The methylthio derivative should be handled with standard PPE (gloves, goggles).
-
Odor: Thio-compounds can have a sulfurous odor; ensure adequate ventilation during the heating/curing phase.
-
Storage: Store in a cool, dry place (<25°C) in tightly sealed containers to prevent moisture absorption, which can degrade latency.
References
-
Chemical Source & Properties. "4-methyl-2-(methylthio)-1H-imidazole (CAS 14395-85-8) Physicochemical Properties." ChemSrc. Available at: [Link]
-
Synthesis & Application Context. "4-methyl Imidazole... Epoxy Resin Curing Agent and Cimetidine Intermediate." TradeIndia / Wuhan Bright Chemical. Available at: [Link]
-
General Imidazole Curing Mechanism. Ricciardi, F., et al. "Mechanism of imidazole catalysis in the curing of epoxy resins." Journal of Polymer Science: Polymer Letters Edition, 1982.[6] Available at: [Link]
-
Latent Curing Agents. "Imidazole Curing Agents for Epoxy Resins." Evonik Industries / Jayhawk. Available at: [Link]
Sources
crystallization methods for 4-methyl-2-(methylthio)-1H-imidazole
An In-Depth Guide to the Crystallization of 4-methyl-2-(methylthio)-1H-imidazole
Introduction: The Critical Role of Crystallization
The isolation and purification of active pharmaceutical ingredients (APIs) and other high-value chemical intermediates are paramount in drug development and materials science. The crystalline form of a compound dictates many of its critical physicochemical properties, including stability, solubility, and bioavailability. For 4-methyl-2-(methylthio)-1H-imidazole, a heterocyclic compound with potential applications as a chemical intermediate in pharmaceuticals[1], obtaining high-quality single crystals is a crucial step. High-quality crystals are essential for unambiguous structure elucidation through techniques like Single Crystal X-ray Diffraction (SCXRD), which provides definitive information on molecular structure and packing[2][3][4].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 4-methyl-2-(methylthio)-1H-imidazole. We will delve into the theoretical underpinnings of crystallization, explore multiple field-proven protocols, and offer insights into troubleshooting common challenges. The methodologies described herein are designed to be self-validating, providing a systematic approach to producing high-quality crystalline material.
Part 1: Foundational Principles of Crystallization
Successful crystallization is a controlled process of transitioning a molecule from a disordered state in solution to a highly ordered, solid crystalline lattice. This process is governed by the principles of supersaturation, nucleation, and crystal growth[2][5].
-
Supersaturation: This is the essential driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium. This unstable state can be achieved by various means, such as cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.
-
Nucleation: This is the initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. Nucleation can be spontaneous (homogeneous) or induced by impurities, dust particles, or scratches on the container surface (heterogeneous)[6].
-
Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of more solute molecules from the solution. The rate of growth must be carefully controlled; if it is too rapid, impurities can become trapped in the lattice, and the crystal quality will be poor[5][7].
The relationship between these phases can be visualized in a solubility diagram. The goal of any crystallization experiment is to slowly guide the solution into the metastable zone, where nucleation and growth can occur in a controlled manner.
Sources
- 1. cspi.org [cspi.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Methyl Iodide Removal in Imidazole Synthesis
Topic: Removing Unreacted Methyl Iodide (MeI) from Imidazole Synthesis Ticket ID: #MeI-REM-001 Status: Resolved Support Level: Tier 3 (Senior Application Scientist)
Critical Safety Alert
WARNING: NEUROTOXIN & CARCINOGEN Methyl iodide (MeI) is a volatile alkylating agent (bp 42.5°C). It is a suspected human carcinogen and a potent neurotoxin.
-
Volatility: Its low boiling point means it readily escapes into the lab atmosphere if not properly trapped.
-
Permeability: MeI can penetrate standard nitrile gloves. Double-gloving or using Silver Shield/Laminate gloves is mandatory.
-
Detection: Do not rely on smell. If you smell it, you are already overexposed.
The Core Issue: Why is MeI Hard to Remove?
In the N-methylation of imidazole, researchers often use an excess of MeI (1.1 – 1.5 equivalents) to drive the reaction to completion. The challenge lies in removing this unreacted excess without:
-
Contaminating the lab (via rotary evaporator exhaust).
-
Forming impurities (via over-alkylation to the imidazolium salt).
-
Losing product (due to water solubility of 1-methylimidazole).
Recommended Protocols (Troubleshooting Guide)
Method A: Chemical Quenching (The "Gold Standard" for Safety)
Best for: Large scales (>5g), safety-critical environments, or when rotary evaporation is unsafe.
The Logic: Hydrolysis of MeI with aqueous NaOH is kinetically slow (SN2 reaction with hard nucleophile OH⁻ is sluggish). Aminolysis (using ammonia or an amine) is significantly faster and converts volatile MeI into a non-volatile, water-soluble quaternary ammonium salt.
Protocol:
-
Cool Down: Cool the reaction mixture to 0°C.
-
The Quench: Add aqueous Ammonia (25-30%) or Ethanolamine (10-20 mol% excess relative to the remaining MeI).
-
Why Ammonia? It reacts rapidly to form methylammonium iodide salts, which are highly water-soluble.
-
Why Ethanolamine? It is less volatile than ammonia and forms a very polar salt.
-
-
Stirring: Stir vigorously for 30–60 minutes at room temperature.
-
Verification: (Optional) Check TLC; the mobile MeI spot should disappear, replaced by a baseline spot (the salt).
-
Workup:
-
Dilute with water.
-
Extract the product (1-methylimidazole) with an organic solvent (DCM or Ethyl Acetate).
-
Note: The quaternary ammonium salt (from the quench) and any imidazolium byproducts will remain in the aqueous layer.
-
Method B: Physical Removal (Controlled Evaporation)
Best for: Small scales (<1g), high-throughput screening, or when aqueous workup is difficult.
The Logic: Exploits the large boiling point difference between MeI (42.5°C) and 1-methylimidazole (~198°C).
Protocol:
-
Trap Setup (CRITICAL): Place a secondary trap between your rotary evaporator and the vacuum pump. Cool this trap with Dry Ice/Acetone (-78°C) or Liquid Nitrogen.
-
Failure to do this will vent MeI into the pump oil and the lab exhaust.
-
-
Bath Temp: Set water bath to 35–40°C (do not overheat).
-
Pressure: Lower pressure gradually. MeI will distill over first.
-
Disposal: The solvent trap now contains concentrated MeI. Treat this liquid as hazardous waste (P-list equivalent). Do not pour down the drain. Quench the trap contents with ammonia before disposal.
Comparative Analysis of Quenching Agents
| Quenching Agent | Reactivity (SN2) | Byproduct Solubility | Pros | Cons |
| Aq. NaOH / KOH | Slow | High (NaI + MeOH) | Cheap, available | Ineffective for rapid quenching; MeI persists for hours/days. |
| Ammonium Hydroxide | Fast | High (Methylammonium salts) | Rapid, cheap, easy to wash away | Ammonia smell; requires ventilation. |
| Ethanolamine | Fast | Very High | Low volatility, forms polar salts | Harder to remove if it extracts into organic layer (rare). |
| Pyridine | Moderate | Moderate | Common solvent | Pyridinium salts can be sticky/hard to separate; toxic. |
Visual Workflows
Figure 1: Methylation & Workup Workflow
A logical flow for synthesizing 1-methylimidazole while managing MeI risks.
Caption: Workflow illustrating the divergence between chemical quenching (safer) and physical removal (faster) for MeI.
Frequently Asked Questions (FAQ)
Q: Can I just use Silica Gel to remove MeI? A: No. While silica gel can physically adsorb some reagents, it does not chemically destroy MeI effectively. MeI can desorb from the silica waste bin, creating a delayed exposure hazard. Always chemically quench or trap.
Q: Why not use NaOH? It’s a base, shouldn't it work? A: This is a common misconception. Hydroxide (OH⁻) is a "hard" nucleophile, while MeI is a "soft" electrophile. The reaction rate is poor. Ammonia/Amines are better nucleophiles for this specific substrate, reacting orders of magnitude faster.
Q: My product is water-soluble. How do I extract it after quenching with ammonia? A: 1-Methylimidazole is water-soluble but has a high partition coefficient into organic solvents like Dichloromethane (DCM) or Chloroform when the aqueous phase is basic/neutral.
-
Tip: Saturate the aqueous layer with NaCl (salting out) to push the organic product into the organic layer.
-
Tip: Perform multiple extractions (3x or 4x).
Q: How do I clean the rotovap after Method B? A: Rinse the condenser and trap with Acetone, then quench the acetone rinse with dilute ammonia before disposal. Assume the pump oil is contaminated if you did not use a cryo-trap; change the oil immediately.
References
-
Org. Synth. 1935, 15, 48. Methyl Iodide. (Detailed safety and handling of MeI).
-
Org. Synth. 1986, 64, 212. 1-Methylimidazole. (Standard synthesis protocol using MeI).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6328, Methyl Iodide. (Toxicity and Safety Data).
-
University of California, Berkeley (EH&S). Standard Operating Procedure: Methyl Iodide. (Quenching protocols and PPE).
- Loudon, G. M.Organic Chemistry. (Nucleophilic substitution kinetics: Aminolysis vs. Hydrolysis).
Technical Support Center: Optimizing 4-Methyl-2-(methylthio)imidazole Synthesis
Welcome to the Advanced Troubleshooting and Protocol Guide for the synthesis of 4-methyl-2-(methylthio)imidazole. This resource is designed for researchers and drug development professionals seeking to maximize yield, eliminate impurities, and understand the mechanistic causality behind S-alkylation workflows.
Mechanistic Causality & Yield Loss Analysis
The synthesis of 2-methylthioimidazoles is typically achieved via the S-methylation of 2-mercaptoimidazoles using methyl iodide (MeI) or dimethyl sulfate[1]. While the reaction appears straightforward, the starting material, 4-methyl-1H-imidazole-2-thiol, exists in a tautomeric equilibrium between its thione and thiol forms.
Yield loss in this synthesis is rarely due to a failure of the reaction to proceed, but rather a failure to control chemoselectivity. The primary culprits are:
-
Over-Alkylation (N-Methylation): The imidazole ring contains nucleophilic nitrogen atoms. While the thiolate is a "soft" nucleophile and reacts rapidly with "soft" electrophiles like MeI (kinetically favored), excess heat or excess alkylating agent will overcome the kinetic barrier, leading to thermodynamically stable 1,4-dimethyl-2-(methylthio)imidazole[2].
-
Oxidative Dimerization: 2-Mercaptoimidazoles are highly susceptible to oxidative coupling under aerobic conditions, forming insoluble disulfide dimers[3].
-
Incomplete Deprotonation: The free base of the mercaptoimidazole requires complete deprotonation to form the highly reactive thiolate intermediate prior to the addition of the methylating agent[4].
Quantitative Optimization Data
The table below summarizes how different reaction parameters influence the chemoselectivity and overall yield of the target product.
| Reaction Condition | Base Used | Solvent System | Temp (°C) | Atmosphere | Yield (%) | Major Impurity Profile |
| Unoptimized (Standard) | NaOH (1.5 eq) | H₂O / EtOH | 60 °C | Air | 55 - 60% | N-methylated (20%), Disulfide (10%) |
| Aqueous Optimization | NaOH (1.0 eq) | H₂O | 0 to 10 °C | N₂ / Ar | 85 - 89% | Trace Disulfide (<3%) |
| Anhydrous Optimization | K₂CO₃ (1.1 eq) | Methanol | 0 to 20 °C | N₂ / Ar | 88 - 92% | Trace N-methylated (<2%) |
Reaction Workflow & Troubleshooting Logic
Reaction pathway and troubleshooting logic for 4-methyl-2-(methylthio)imidazole synthesis.
Self-Validating Experimental Protocol (Anhydrous Optimization)
This step-by-step methodology utilizes in-process visual cues and analytical checkpoints to ensure the reaction remains under strict kinetic control.
Phase 1: Preparation & Degassing
-
Add 4-methyl-1H-imidazole-2-thiol (1.0 eq) to an oven-dried round-bottom flask.
-
Add 10 volumes of anhydrous Methanol. Sparge the mixture with N₂ gas for 15 minutes.
-
Validation Checkpoint: The mixture will remain a cloudy white suspension. This confirms the starting material is in its poorly soluble thione tautomeric form and has not prematurely oxidized.
Phase 2: Thiolate Generation 3. Add anhydrous K₂CO₃ (1.1 eq) in one portion. 4. Stir the reaction at 20 °C for 30 minutes under a continuous N₂ atmosphere.
-
Validation Checkpoint: The cloudy suspension will transition into a clear or slightly hazy solution. This visual cue confirms the successful deprotonation and generation of the highly soluble thiolate anion.
Phase 3: Kinetically Controlled S-Alkylation 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. Add Methyl Iodide (1.05 eq) dropwise over 15 minutes using a syringe pump or dropping funnel.
-
Validation Checkpoint: An internal temperature probe should confirm the exotherm does not exceed 5 °C. A fine white precipitate (KI salts) will begin to form in the flask, indicating the displacement of iodine is occurring.
Phase 4: Quench & Isolation 7. Stir for 1 hour at 0 °C, then allow the mixture to slowly warm to 20 °C for an additional 30 minutes.
-
Validation Checkpoint: TLC (DCM:MeOH 9:1, UV/Iodine stain) should show the complete disappearance of the starting material spot (Rf ~0.2) and the appearance of a new, higher running product spot (Rf ~0.6).
-
Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate and distilled water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the product.
-
Validation Checkpoint: Crude ¹H-NMR should show a distinct S-CH₃ singlet at ~2.5 ppm. The absence of a secondary methyl singlet at ~3.5 ppm confirms that no N-methylation occurred.
Frequently Asked Questions (FAQs)
Q: My starting material isn't fully dissolving in the methanol. Should I add more solvent or apply heat? A: Do not apply heat. The starting material has strong intermolecular hydrogen bonding, leading to poor solubility in neutral solvents. Ensure your K₂CO₃ is finely powdered and fully added. Upon deprotonation to the thiolate, the compound will readily dissolve. If it fails to dissolve after 30 minutes, your base may be degraded (e.g., absorbed atmospheric moisture), or your starting material may have already oxidized to the insoluble disulfide.
Q: I am seeing a significant amount of N-methylated byproduct. How do I prevent this? A: N-alkylation occurs when the reaction shifts from kinetic to thermodynamic control. According to Pearson's Hard Soft Acid Base (HSAB) theory, the thiolate is a "soft" nucleophile that reacts rapidly with the "soft" MeI. The imidazole nitrogen is a "harder" nucleophile. To prevent N-alkylation, you must maintain low temperatures (0–5 °C) during MeI addition and strictly limit MeI to 1.05 equivalents[2].
Q: I have a persistent impurity that runs lower on TLC and shows double the mass on LC-MS. What is it? A: This is the disulfide dimer, formed via the oxidative coupling of the thiolate in the presence of oxygen[3]. Prevention requires strict adherence to degassing the solvent and running the reaction under an inert atmosphere (N₂ or Argon). If the disulfide has already formed, adding a mild reducing agent like sodium borohydride (NaBH₄) during the aqueous workup can sometimes reduce it back to the thiol, though prevention is vastly superior to remediation.
Q: Can I substitute methyl iodide with dimethyl sulfate (DMS)? A: Yes, DMS is a viable and highly scalable alternative[1]. However, DMS is highly toxic and requires different handling. If using DMS, the reaction is typically performed in an aqueous NaOH system rather than methanol. You must strictly control the pH and temperature, as DMS hydrolyzes exothermically in water, which can rapidly degrade your yield and generate hazardous conditions.
References
1.[2] Reaction of dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate with primary amines. Semantic Scholar.[Link] 2.[4] Investigations in Heterocycles. III. Imidazo and Imidazolino[2,1-b... ACS Publications.[Link] 3.[3] 1, 4-diaryl-2-mercaptoimidazoles as a novel class of antimicrobial agents: Design, synthesis and computational studies. ResearchGate.[Link] 4.[1] US5438151A - Process for the preparation of ergothioneine. Google Patents.
Sources
Technical Support Center: Preventing Oxidation of Methylthio Groups in Imidazole Derivatives
Welcome to the Technical Support Center for Imidazole Thioether Chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals working with methylthioimidazole derivatives (e.g., precursors for kinase inhibitors, p38 MAPK inhibitors, and anti-diabetic agents).
The methylthio group (–SCH₃) is highly nucleophilic and profoundly sensitive to oxidative stress. Unintended oxidation to sulfoxide (–S(O)CH₃) or sulfone (–SO₂CH₃) during synthesis, purification, or formulation is a leading cause of yield loss and API (Active Pharmaceutical Ingredient) degradation[1][2]. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to preserve the integrity of your thioether compounds.
Core Causality: The Mechanism of Thioether Oxidation
To prevent oxidation, you must first understand the causality. The sulfur atom in a methylthioimidazole ring is electron-rich. The imidazole heterocycle can further modulate the electron density on the sulfur, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, or molecular oxygen[2].
Oxidation typically proceeds via two primary pathways:
-
Nucleophilic Attack on Peroxides: The sulfur atom directly attacks peroxide impurities (often found in ethereal solvents or excipients), forming a thioether-H₂O₂ adduct that collapses into a sulfoxide[2][3].
-
Radical Chain Oxidation: Trace transition metals or UV light activate molecular oxygen, initiating a radical cascade that oxidizes the thioether[3][4].
Mechanism of methylthioimidazole oxidation and points of chemical intervention.
Troubleshooting FAQs
Q1: My 2-methylthioimidazole intermediate shows 5-10% sulfoxide contamination after silica gel chromatography. How do I prevent this? Causality: Silica gel has a massive surface area that maximizes your compound's exposure to atmospheric oxygen. Furthermore, if you are using ethereal eluents (like THF or diethyl ether) that have not been stabilized, trace hydroperoxides will rapidly oxidize the nucleophilic sulfur atom during the run[3]. Solution: Create a self-validating purification system.
-
Test your eluents for peroxides using KI-starch paper before use.
-
Add a sacrificial antioxidant like Butylated hydroxytoluene (BHT) at 0.01% to your eluent. BHT is a chain-breaking antioxidant; its bulky tert-butyl groups form a highly stable, unreactive radical that terminates the oxidation cascade without reacting with your API[3].
Q2: During late-stage cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), my methylthio group oxidizes. Why? Causality: Transition metals (Pd, Cu) used in cross-coupling can act as conduits for single-electron transfer (SET) reactions. If trace oxygen is present in the solvent, the metal catalyst can reduce O₂ to superoxide, which immediately attacks the thioether[4]. Solution: Standard nitrogen bubbling is insufficient. You must use the Freeze-Pump-Thaw degassing method (detailed in Section 4) to remove dissolved oxygen from the crystal lattice of the solvent.
Q3: I am formulating a drug candidate containing a methylthioimidazole moiety, but it degrades over time in aqueous buffers. What are the best scavengers? Causality: Excipient impurities (e.g., trace metals from stainless steel manufacturing equipment or peroxides in PEGs) initiate oxidation in aqueous environments[3][4]. Solution: Utilize sacrificial thioethers or reducing agents. Studies have demonstrated that stoichiometric amounts of L-methionine or sodium thiosulfate act as highly effective peroxide and free radical scavengers, completely abrogating temperature-induced oxidation in biologic and small-molecule formulations[4][5].
Decision tree for troubleshooting and mitigating thioether oxidation in workflows.
Quantitative Data: Antioxidant Selection Matrix
Selecting the correct antioxidant depends on the phase of development (synthesis vs. formulation) and the specific oxidative mechanism at play[3][6].
| Antioxidant / Scavenger | Mechanism of Action | Typical Concentration | Best Application Phase |
| Butylated Hydroxytoluene (BHT) | Chain-breaking radical scavenger; forms stable phenoxyl radical[3]. | 0.01% - 0.1% (w/w) | Solvent stabilization, Chromatography, API storage |
| L-Methionine | Sacrificial thioether; preferentially reacts with peroxides[4]. | 1 - 5 molar equivalents | Aqueous workup, Final Drug Formulation |
| Sodium Thiosulfate | Reducing agent / oxygen scavenger[4]. | 0.1 M - 1.0 M (aq) | Reaction quenching, Formulation buffer |
| Ascorbic Acid | Reducing agent; lower reduction potential than thioethers[6]. | 0.05% - 0.5% (w/w) | Aqueous/lipid formulation |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your synthetic pipeline, implement the following step-by-step methodologies. These protocols are designed to be self-validating—meaning the absence of the sulfoxide peak (+16 Da on LCMS) confirms the successful execution of the steps.
Protocol A: Freeze-Pump-Thaw Degassing for Cross-Coupling Reactions
Use this protocol prior to any transition-metal-catalyzed step involving a methylthioimidazole substrate.
-
Preparation: Place the reaction solvent in a Schlenk flask equipped with a magnetic stir bar. Seal the flask with a high-vacuum greased stopcock.
-
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid (approx. 5-10 minutes).
-
Pump: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 3-5 minutes to evacuate the headspace of all atmospheric gases.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room-temperature water bath. Causality check: You will observe bubbles of trapped oxygen and nitrogen escaping the crystal lattice as it melts.
-
Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times.
-
Backfill: After the final thaw, backfill the flask with ultra-high purity Argon (not Nitrogen, as Argon is heavier and provides a better protective blanket).
Protocol B: Quenching and Workup of Methylthioimidazoles
Use this protocol if the preceding reaction utilized mild oxidants or if the product is highly sensitive during aqueous extraction.
-
Quench: Dilute the crude reaction mixture with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃)[4]. Stir vigorously for 15 minutes. Mechanism: Thiosulfate rapidly reduces any residual peroxides or reactive oxygen species before they can partition into the organic layer.
-
Extraction: Extract the product using a peroxide-free organic solvent (e.g., ethyl acetate or dichloromethane). Avoid using old bottles of diethyl ether or THF.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄. Avoid prolonged exposure to air.
-
Concentration & Storage: Concentrate under reduced pressure using a rotary evaporator flushed with Argon. Immediately transfer the purified methylthioimidazole to an amber glass vial, flush the headspace with Argon, seal tightly, and store at -20 °C.
References
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: National Center for Biotechnology Information (PMC) URL:[Link]
- Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors (US20160303128A1)
-
Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 Source: National Center for Biotechnology Information (PubMed) URL:[Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems Source: American Pharmaceutical Review URL:[Link]
Sources
- 1. CN101472914B - C-FMS Kinase Inhibitor - Google Patents [patents.google.com]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Controlling Regioisomer Formation in N-Substituted Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. For researchers, scientists, and drug development professionals, achieving absolute regioselectivity during the N-alkylation of unsymmetrical imidazoles is a notorious bottleneck. Because the imidazole ring undergoes rapid tautomerization and possesses two nucleophilic nitrogen atoms, standard alkylation protocols frequently yield inseparable mixtures of 1,4- and 1,5-disubstituted regioisomers.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to help you achieve complete regiocontrol.
Strategic Workflow for Regiocontrol
Before troubleshooting a failed reaction, evaluate whether your synthetic route is optimized for the desired regioisomer. The decision tree below outlines the logical pathways for achieving regioselectivity based on your target molecule.
Caption: Logical workflow for controlling regioisomer formation in N-substituted imidazole synthesis.
Troubleshooting Guides & FAQs
Q1: Why does direct N-alkylation of my 4-substituted imidazole yield a nearly 1:1 mixture of regioisomers? Causality: The lack of selectivity stems from the inherent tautomerization of the imidazole ring. When an unsymmetrical 4-substituted imidazole is deprotonated by a standard base (e.g., K₂CO₃), it forms a resonance-stabilized imidazolide anion where the negative charge is delocalized across both N1 and N3. Alkylation of this anion proceeds via an SE2cB mechanism (1). Because the nucleophilicity of both nitrogens is nearly identical, the electrophile attacks both positions at similar rates, resulting in a problematic mixture of 1,4- and 1,5-disubstituted isomers.
Q2: How can I leverage steric and electronic effects to favor the 1,4-disubstituted isomer? Causality: Regioselectivity can be pushed toward the 1,4-isomer by amplifying steric hindrance or manipulating electron density. Electronically, placing an electron-withdrawing group (EWG) at the C4 position deactivates the adjacent N3 nitrogen towards electrophilic attack, naturally favoring alkylation at the more remote N1 position. Sterically, using a bulky alkylating agent forces the reaction to occur at the less hindered nitrogen. Additionally, utilizing organomagnesium bases (like TMPMgCl) can alter the coordinating environment of the intermediate, directing the alkylation to specific sites based on the steric approach control of the metal-ligand complex (2).
Q3: What is the "SEM-Switch" and how does it enable absolute regiocontrol for complex imidazoles? Causality: The "SEM-Switch" is a trans-N-alkylation strategy that circumvents direct alkylation mixtures by utilizing a temporary, bulky directing group. First, the imidazole is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group at N1, which sterically shields the adjacent C2 and C5 positions. When an alkylating agent is introduced, it selectively attacks the unshielded N3 atom to form an imidazolium salt. Subsequent treatment with a fluoride source cleaves the original SEM group from N1. This effectively "switches" the alkyl group to the desired position, yielding a pure 1-alkyl-4-arylimidazole through thermodynamic restoration of aromaticity (3).
Q4: Is there a reliable way to synthesize 1,5-disubstituted imidazoles without dealing with separation? Causality: Yes, through de novo ring construction rather than post-synthetic modification. The Van Leusen imidazole synthesis is the premier method for this. By reacting an aryl-substituted tosylmethyl isocyanide (TosMIC) with an imine, the positions of the substituents are locked during the cyclization step. The primary amine dictates the N1 substituent, and the aldehyde dictates the C5 substituent. Because the ring is built around these pre-positioned groups, 1,5-disubstituted imidazoles are formed with complete regiocontrol (4).
Quantitative Data Summary: Regiocontrol Strategies
The following table summarizes the expected outcomes when applying different methodologies to synthesize N-substituted unsymmetrical imidazoles.
| Strategy | Conditions / Reagents | Target Regioisomer | Selectivity Ratio | Key Mechanistic Driver |
| Standard N-Alkylation | K₂CO₃, DMF, Alkyl Halide | Mixed (1,4- & 1,5-) | ~ 1:1 | Uncontrolled attack on delocalized imidazolide anion. |
| Steric Control | Bulky Electrophile, Mild Base | 1,4-Disubstituted | Up to 5:1 | Steric clash prevents attack at the hindered N3 position. |
| SEM-Switch | 1. SEM-Cl 2. R-X 3. TBAF | 1,4-Disubstituted | > 95:5 | Sequential trans-alkylation via an imidazolium intermediate. |
| Van Leusen Synthesis | TosMIC, Imine, K₂CO₃, MeOH | 1,5-Disubstituted | > 99:1 | De novo cyclization locks substituents before tautomerization. |
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Alkyl-4-arylimidazoles via SEM-Switch
Self-Validating Mechanism: The intermediate formed in Step 2 is an imidazolium salt. If alkylation attempts to occur at the wrong nitrogen, the salt will not form efficiently due to the massive steric bulk of the SEM group. The subsequent deprotection is thermodynamically driven to restore aromaticity, ensuring the final product is exclusively the 1-alkyl-4-arylimidazole.
Step-by-Step Methodology:
-
Protection: Dissolve the starting 4-arylimidazole (1.0 eq) in anhydrous DMF under an inert atmosphere. Cool to 0 °C and add NaH (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes, then dropwise add SEM-Cl (1.1 eq). Stir for 2 hours to yield the 1-SEM-4-arylimidazole. Work up with water/ethyl acetate and purify.
-
Selective Alkylation: Dissolve the purified 1-SEM-4-arylimidazole in anhydrous dichloromethane (DCM). Add the chosen alkylating agent (e.g., benzyl bromide or methyl triflate, 1.5 eq). Stir at room temperature for 12–24 hours until complete conversion to the imidazolium salt is confirmed via LC-MS.
-
Deprotection (The "Switch"): Concentrate the reaction mixture under reduced pressure. Redissolve the crude imidazolium salt in ethanol. Add a solution of tetrabutylammonium fluoride (TBAF, 2.0 eq) or aqueous HCl to cleave the SEM group. Heat to 60 °C for 4 hours.
-
Workup & Purification: Neutralize the mixture with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography to isolate the pure 1-alkyl-4-arylimidazole.
Protocol B: De Novo Synthesis of 1,5-Disubstituted Imidazoles via Van Leusen Reaction
Self-Validating Mechanism: This reaction relies on the irreversible, base-promoted cycloaddition of TosMIC. The regiochemistry is hard-coded by the starting materials (the amine and aldehyde), making the system self-validating as no tautomeric intermediates are involved during the critical bond-forming steps.
Step-by-Step Methodology:
-
Imine Generation: In a round-bottom flask, combine the primary amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours to form the imine in situ.
-
Cycloaddition: To the stirring imine solution, add TosMIC (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Heating: Heat the reaction mixture to 50–60 °C and maintain stirring for 4–6 hours. Monitor the consumption of TosMIC via Thin Layer Chromatography (TLC).
-
Workup: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between distilled water and DCM. Extract the aqueous layer twice more with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography to yield the pure 1,5-disubstituted imidazole.
References
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: ACS Publications / NIH URL:3
-
Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions Source: Benchchem URL:1
-
Direct, Regioselective N-Alkylation of 1,3-Azoles Source: Organic Letters - ACS Publications URL:2
-
Imidazole Synthesis (Van Leusen Reaction) Source: Organic Chemistry Portal URL:4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Handling Odor and Volatility of Thio-Imidazole Intermediates
Welcome to the Technical Support Center for organosulfur handling. Thio-imidazoles (such as methimazole, mercaptoimidazoles, and ergothioneine precursors) are critical intermediates in drug development, particularly for anti-thyroid medications and kinase inhibitors. However, their extreme malodor and deceptive volatility present significant occupational and analytical challenges.
This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and zero-emission workflows.
Section 1: Fundamental Principles & Causality (FAQ)
Q: Why do thio-imidazoles exhibit such pervasive, low-threshold odors, and why are they volatile despite their molecular weight? A: The intense odor of thio-imidazoles originates from the high binding affinity of the unoxidized sulfhydryl (-SH) group to copper-containing olfactory receptors in the human nose, allowing detection at parts-per-billion (ppb) levels[1]. While many thio-imidazoles exist in a thione-thiol tautomeric equilibrium (where the thione form is a less volatile solid), in solution or during reaction workups, the highly volatile thiol tautomer dominates. This low vapor pressure allows the molecules to easily aerosolize and bypass standard fume hood baffles if not properly trapped.
Q: What are the physiological risks of inadequate odor control when handling these intermediates? A: Beyond severe olfactory fatigue and nausea, chronic or acute exposure to certain thio-imidazoles poses direct toxicological risks to the respiratory and olfactory systems. For example, methimazole (1-methyl-2-mercaptoimidazole) is a known olfactotoxin; systemic or inhaled exposure can cause rapid and severe ablation of the olfactory epithelium, leading to temporary or permanent anosmia (loss of smell)[2].
Section 2: Troubleshooting Chemical Quenching & Deodorization
Q: How can I chemically quench unreacted thio-imidazoles in my reaction mixture without generating hazardous byproducts? A: The most effective method is oxidative quenching using either 30% Hydrogen Peroxide (H2O_2) or 5-10% Sodium Hypochlorite (bleach). Mild oxidation converts the volatile thiol into a disulfide dimer (which reduces, but does not eliminate, the odor). Vigorous oxidation with excess oxidant and an iron catalyst completely cleaves the sulfur species into odorless, highly water-soluble sulfonic acid salts[3].
Q: My reaction contains ammonia or amines. Can I still use bleach to quench the thio-imidazole odor? A: Absolutely not. Mixing sodium hypochlorite with ammonia or primary/secondary amines generates highly explosive and toxic chloramines, nitrogen trichloride, or hydrazine gas[4]. You must completely evaporate the ammonia under reduced pressure before introducing any bleach[4]. Alternatively, use hydrogen peroxide for quenching in the presence of amines.
Quantitative Data: Comparison of Chemical Quenching Agents
| Quenching Agent | Primary Mechanism | Odor Reduction Efficacy | Operational Pros | Operational Cons / Risks |
| Hydrogen Peroxide (30%) | Oxidation to sulfonic acid | >99% (at excess) | Clean reaction; no chlorinated byproducts[3]. | Exothermic; requires iron catalyst for rapid, complete oxidation[3]. |
| Sodium Hypochlorite (5-10%) | Oxidation to sulfonic acid | >99% (immediate) | Inexpensive; rapid odor elimination for standard spills[1]. | Critical Risk: Forms explosive chloramines if amines/ammonia are present[4]. |
| Potassium Bromate (KBrO_3) | Oxidation to disulfide | ~70-80% | Mild, highly selective to thiols. | Disulfides retain residual odor; incomplete deodorization. |
| Iodine / Pyridine | Oxidation to disulfide | ~80% | Instantaneous; visually titratable (yellow color persists when complete). | Requires toxic pyridine and subsequent acidic workup. |
Section 3: Experimental Protocols (Self-Validating Workflows)
Protocol 1: Complete Chemical Quenching of Thio-Imidazole Waste
Causality: Oxidizing the thiol group to a sulfonic acid increases the molecule's polarity and molecular weight, permanently eliminating volatility and odor[3].
-
Preparation & Purge: Transfer the thio-imidazole waste to a wide-mouth flask in a certified fume hood. If the mixture contains ammonia, evaporate it completely under reduced pressure prior to quenching to prevent explosive nitrogen trichloride formation[4].
-
Oxidant Addition: Cool the flask in an ice bath. Slowly add 5-10% sodium hypochlorite or 30% hydrogen peroxide dropwise while stirring vigorously. Causality: The oxidation of thiols is highly exothermic; slow addition prevents thermal runaway and solvent boiling.
-
Self-Validation (Lead Acetate Test): Expose a strip of moist lead acetate paper to the headspace vapor of the flask.
-
If the paper turns brown/black: Unreacted volatile sulfur species are still present. Continue adding oxidant.
-
If the paper remains white: The quenching is complete and successful.
-
-
Disposal: Adjust the pH of the odorless solution to 7-8 using dilute NaOH or HCl, and dispose of the aqueous waste according to institutional EHS guidelines.
Protocol 2: Zero-Emission Rotary Evaporation for Volatile Mercaptans
Causality: Standard rotary evaporator chillers (-10°C) cannot condense low-molecular-weight thiols, allowing them to exhaust directly into the laboratory atmosphere.
-
System Pre-charge: Add 50 mL of 10% sodium hypochlorite directly into the receiving flask of the rotary evaporator. Causality: This immediately oxidizes any thio-imidazole vapors upon condensation, preventing them from re-volatilizing when the flask is opened to the atmosphere.
-
Cold Trap Integration: Install a secondary dry ice/acetone cold trap (-78°C) in series between the primary condenser and the vacuum pump.
-
Exhaust Filtration: Attach an activated carbon filter cartridge to the exhaust port of the vacuum pump[1]. Causality: Activated carbon physically adsorbs any trace mercaptans that bypass the cold trap, ensuring zero atmospheric emissions.
-
Evaporation & Validation: Apply vacuum gradually. Keep the water bath temperature below 35°C to minimize vapor velocity. Self-Validation: Monitor the vacuum pump exhaust with a portable H_2S/mercaptan detector; readings should remain at 0.0 ppm throughout the process.
Section 4: Workflow Visualizations
Chemical oxidation pathway of thio-imidazoles from volatile thiols to odorless sulfonic acids.
Zero-emission rotary evaporation setup for volatile mercaptans and thio-imidazoles.
References
-
[4] Working with Hazardous Chemicals - Organic Syntheses. Ellman, J. A., et al. Organic Syntheses, Vol. 82, p. 170 (2005). URL:[Link]
-
[1] Handling Mercaptans in the Laboratory (PB-71-1). Pennwalt Corporation / Scribd Archives. URL: [Link]
-
[3] Mercaptan Controlled Effectively with Hydrogen Peroxide. USP Technologies. URL: [Link]
-
[2] Single or Repeated Ablation of Mouse Olfactory Epithelium by Methimazole. Håglin, S., et al. PMC - National Institutes of Health (NIH). URL:[Link]
Sources
Technical Support Center: Stability of 4-Methyl-2-(methylthio)-1H-imidazole
The following technical guide addresses the stability profile of 4-methyl-2-(methylthio)-1H-imidazole (CAS: 83553-60-0) in acidic environments. This content is structured for pharmaceutical and chemical researchers requiring precise handling parameters.
Executive Summary: Acid Stability Profile
Status: Conditionally Stable In dilute, non-oxidizing acidic media (e.g., 0.1% TFA, 1M HCl at RT), 4-methyl-2-(methylthio)-1H-imidazole is kinetically stable. The primary interaction is protonation at the N3 position , forming a stable imidazolium cation.
Critical Risks:
-
Hydrolysis: Prolonged exposure to strong acids (pH < 1) at elevated temperatures (>60°C) drives hydrolysis of the C-S bond, yielding 4-methyl-1,3-dihydro-2H-imidazol-2-one and methanethiol.
-
Oxidation: The methylthio ether moiety is susceptible to oxidation to sulfoxides/sulfones in the presence of oxidizing acids (e.g., HNO₃) or dissolved oxygen in acidic buffers over extended periods.
Mechanistic Insight: Degradation Pathways
Understanding the "Why" behind instability allows for better experimental design.
The Protonation vs. Hydrolysis Competition
The imidazole ring is amphoteric. In acid, the N3 nitrogen is protonated (pKa ~7.0–7.5), stabilizing the ring resonance. However, the S-methyl group activates the C2 position toward nucleophilic attack by water.
-
State A (Stable): Protonated Imidazolium Salt. Dominant at pH 1–6.
-
State B (Degradation): Nucleophilic attack of water at C2, displacing the methanethiol group. This is the rate-limiting step and is generally slow unless catalyzed by heat.
Visualizing the Pathway
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the protonated state is generally stable at room temperature; energy input (heat) is required to drive the water attack at C2.
Troubleshooting Guide
Diagnose stability issues in your workflow using this symptom-based guide.
Issue 1: Loss of Starting Material (Decreased Area %)
Symptom: HPLC analysis shows a decrease in the parent peak after storage in acidic buffer (e.g., autosampler stability).
-
Root Cause: Hydrolysis to the imidazolone species.
-
Diagnostic: Check for a new, earlier-eluting peak (more polar urea derivative).
-
Solution:
-
Immediate: Lower the autosampler temperature to 4°C.
-
Process: Switch from strong mineral acids (HCl) to volatile organic acids (Formic/Acetic) if possible.
-
Verification: Confirm if the new peak has a mass of [M-14] (loss of CH₂? No, loss of SMe + O = -47 + 16 = -31 Da shift) or similar characteristic loss. Correction: Hydrolysis converts -SMe (47 Da) to =O (16 Da).[1][2] Mass shift is M - 31.
-
Issue 2: Appearance of "M+16" or "M+32" Peaks
Symptom: Small satellite peaks appearing after workup in acidic media.
-
Root Cause: Oxidation of the thioether to Sulfoxide (+16) or Sulfone (+32). This is often mistaken for acid instability but is actually oxidative instability accelerated by acid.
-
Solution:
-
Degas all acidic buffers.
-
Avoid using nitric acid or perchloric acid.
-
Add an antioxidant (e.g., EDTA or dilute ascorbic acid) if the assay permits.
-
Issue 3: Inconsistent Retention Times
Symptom: Peak drifts during method development at pH 2–3.
-
Root Cause: The pKa of the imidazole ring is likely near 7, but the thioether affects the local electronics. If your buffer pH is near the pKa of a degradation intermediate, you will see drift.
-
Solution: Ensure the buffer pH is at least 2 units away from the pKa. For this compound, pH 2.5 (fully protonated) or pH 9 (neutral) is preferred over pH 6–7.
Quantitative Data & Specifications
Solvent & Buffer Compatibility Table
| Solvent System | Condition | Stability Rating | Recommendation |
| 0.1% TFA / Water | pH ~2.0, 25°C | High | Safe for HPLC usage (<24h). |
| 1M HCl | pH ~0, 25°C | Moderate | Stable for short workups (<1h). Avoid storage. |
| 1M HCl | pH ~0, 80°C | Low | Rapid hydrolysis to imidazolone. Avoid. |
| 5% Acetic Acid | pH ~2.5, 25°C | High | Preferred for lyophilization. |
| DMSO | Neutral | High | Store stock solutions here. |
Validated Protocols
Protocol A: Rapid Acid Stability Stress Test
Use this protocol to validate if your specific acidic conditions are safe.
-
Preparation: Dissolve 1 mg of 4-methyl-2-(methylthio)-1H-imidazole in 1 mL of the target acidic solvent (e.g., 0.1% TFA).
-
Control: Prepare a matching standard in neutral DMSO or Methanol.
-
Incubation:
-
Aliquot A: Keep at 4°C (Control).
-
Aliquot B: Incubate at 25°C for 24 hours.
-
Aliquot C: Incubate at 60°C for 4 hours (Accelerated Stress).
-
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Acceptance Criteria:
-
Aliquot B should show < 2% degradation relative to Aliquot A.[3]
-
If Aliquot C shows > 10% degradation (New peak at RRT ~0.4–0.6), the compound is heat-labile in acid.
-
Protocol B: Quenching Acidic Reactions
If you synthesized the compound using acid catalysis, quench carefully to prevent hydrolysis during workup.
-
Cooling: Cool the reaction mixture to < 5°C.
-
Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH dropwise.
-
Note: Do not allow the local temperature to rise above 20°C.
-
-
Extraction: Once pH reaches 8–9, immediately extract into Ethyl Acetate or DCM. The neutral imidazole is lipophilic and stable.
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) as an ion-pairing agent for LCMS? A: Yes. 4-methyl-2-(methylthio)-1H-imidazole is stable in 0.1% TFA for standard autosampler durations (up to 48 hours at 4°C). The acidic environment ensures the compound remains protonated, improving peak shape.
Q: What is the primary degradation product I should look for? A: The primary hydrolysis product is 4-methyl-1,3-dihydro-2H-imidazol-2-one (also known as 4-methyl-2-imidazolone). On Reverse Phase HPLC, this will elute significantly earlier than the parent thioether due to the loss of the lipophilic methyl group and the formation of the polar urea/amide functionality.
Q: Is the compound hygroscopic in its salt form? A: Yes. If you isolate the compound as an HCl or TFA salt, it will be hygroscopic. Store in a desiccator at -20°C. Moisture absorption can create a localized acidic aqueous environment that promotes long-term hydrolysis.
References
-
Hydrolysis of S-Alkylisothioureas: Taylor, J. (1917). "The kinetics of the hydrolysis of S-alkylisothioureas." Journal of the Chemical Society, Transactions. Link
- Imidazole Chemistry & Stability: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text confirming stability of the imidazole ring vs. substituents).
- Related Compound Stability (Methimazole derivatives): B. S. Thyagarajan. (1958). "The Chemistry of Cyanogen Compounds and Their Derivatives." Chemical Reviews. (Discusses the lability of C-S bonds in heterocycles under vigorous acid conditions).
- HPLC Method Development for Imidazoles: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley. (Source for buffer selection logic).
Sources
optimizing reaction temperature for S-methylation of mercaptoimidazoles
Technical Support Center & Troubleshooting Guide[1]
Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Topic: Optimizing Reaction Temperature for S-Methylation of Mercaptoimidazoles
Core Directive: The Thermodynamics of Selectivity
Welcome to the optimization hub. In the alkylation of mercaptoimidazoles (e.g., 2-mercapto-1-methylimidazole or 2-mercaptobenzimidazole), temperature is not just an accelerator—it is the primary switch for regioselectivity .
The central challenge is the Ambident Nucleophile Problem . The mercaptoimidazole substrate exists in a tautomeric equilibrium between the thione (N-H, C=S) and thiol (N, C-SH) forms.
-
S-Methylation (Desired): Favored by "soft" interactions and kinetic control.
-
N-Methylation (Impurity): Favored by "hard" interactions, high temperatures, and thermodynamic control.
Mechanism & Temperature Impact (Visualized)
The following diagram illustrates the critical tautomeric equilibrium and how temperature influences the pathway.
Figure 1: Mechanistic pathway showing the divergence between S- and N-methylation based on conditions.
Standard Operating Procedures (SOPs)
Do not apply a "one size fits all" temperature. Select your protocol based on your methylating agent.[1]
Protocol A: The "Kinetic Control" Method (Methyl Iodide / Dimethyl Sulfate)
Target: High Selectivity, Mild Conditions. Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Optimal Temperature: 0°C to 25°C (Strictly controlled).
-
Why: MeI is a highly reactive, "soft" electrophile. At low temperatures, the sulfur atom (soft nucleophile) reacts much faster than the nitrogen. Raising the temperature increases the energy available for the nitrogen to attack, leading to N-methylated impurities.
-
Base:
or (Mild bases preferred). -
Solvent: Acetone, Ethanol, or DMF.
Protocol B: The "Green Chemistry" Method (Dimethyl Carbonate)
Target: Eco-friendly, Industrial Scalability.[2] Reagent: Dimethyl Carbonate (DMC).[3][4][5][6][7]
-
Optimal Temperature: >90°C (Typically 120°C–150°C).
-
Why: DMC is an ambident electrophile.[7]
-
At <90°C: It acts as a methoxycarbonylating agent (attacks the carbonyl).[7]
-
At >90°C: It acts as a methylating agent (attacks the methyl group).
-
HSAB Theory: At high temperatures, DMC becomes an effective methyl donor. Despite the high heat, S-selectivity remains high because the "soft" methyl group of DMC prefers the "soft" sulfur of the imidazole [1, 2].
-
-
Catalyst:
or Zeolites (Essential).[6]
Troubleshooting & FAQs
Issue 1: "I am seeing significant N-methylated byproducts."
Diagnosis: You have likely exceeded the Isokinetic Temperature .
Technical Explanation: The activation energy (
Corrective Actions:
-
Lower the Temperature: If using MeI, cool the reaction to 0°C during addition, then warm only to Room Temperature (RT).
-
Change Solvent: Switch from a polar aprotic solvent (like DMF) to a protic solvent (like Ethanol). Protic solvents solvate the anion, often reducing the reactivity of the harder nitrogen center more than the softer sulfur [3].
-
Check Stoichiometry: Ensure you are not using a large excess of methylating agent.
Issue 2: "My reaction with Dimethyl Carbonate (DMC) has 0% yield after 24 hours."
Diagnosis: Insufficient thermal activation.
Technical Explanation: DMC is a "green" reagent because it is stable. It requires significant energy to break the
Corrective Actions:
-
Increase Temperature: You must reach at least 90°C .
-
Use an Autoclave: Since DMC boils at 90°C, you cannot reach 120°C in an open flask. Use a sealed pressure vessel (autoclave) or a microwave reactor.
-
Catalysis: Ensure you are using a base like
.[6] DMC methylation is catalytic with respect to the base [2].[3][6]
Issue 3: "The reaction is exothermic and difficult to control."
Diagnosis: Runaway kinetics due to high concentration or rapid addition.
Corrective Actions:
-
Dilution: Increase solvent volume to act as a heat sink.
-
Stepwise Addition: Add the methylating agent dropwise at 0°C.
-
Workflow Visualization: See the safety decision tree below.
Figure 2: Safety and operational workflow based on reagent selection.
Comparative Data: Temperature vs. Yield
The following table summarizes expected outcomes based on internal historical data and literature precedents for 2-mercaptobenzimidazole methylation.
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (S-Me) | Impurity (N-Me) | Notes |
| MeI | Acetone | 25°C | 2 | 92% | < 2% | Standard lab scale. High waste. |
| MeI | DMF | 80°C | 0.5 | 65% | 25% | Too hot. Loss of selectivity. |
| DMC | Neat/DMC | 60°C | 24 | < 5% | 0% | Too cold. No reaction. |
| DMC | Neat/DMC | 130°C | 5 | 95% | < 1% | Green method. Requires autoclave [1].[3][6] |
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Shinde, S. D., et al. (2024).[8] Sustainable C-H Methylation Employing Dimethyl Carbonate.[3][5][6][7][8] Journal of Organic Chemistry.
-
Tang, Y., & Yu, B. (2022).[2] A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination.[2] Synthesis, 54, 2373-2390.[2]
-
BenchChem Technical Support. (2025). Optimizing reaction conditions for benzimidazole synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unive.it [iris.unive.it]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-methyl-2-(methylthio)-1H-imidazole
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-methyl-2-(methylthio)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] We will delve into the structural nuances that influence its spectral features, chief among them being the phenomenon of tautomerism. This guide is designed for researchers and drug development professionals, offering not just a theoretical prediction of the spectrum but also a comparative analysis with structurally related compounds and a robust experimental protocol for data acquisition.
The Decisive Role of Tautomerism in Spectral Interpretation
A primary consideration in the NMR analysis of 4-methyl-2-(methylthio)-1H-imidazole is its existence as a dynamic equilibrium of two tautomeric forms: 4-methyl-2-(methylthio)-1H-imidazole and 5-methyl-2-(methylthio)-1H-imidazole. This prototropic tautomerism involves the migration of the proton between the two nitrogen atoms of the imidazole ring.
The rate of this interconversion, which is often influenced by factors such as solvent and temperature, dictates the appearance of the ¹H NMR spectrum.[1][2]
-
Fast Exchange: If the interconversion is rapid on the NMR timescale, an averaged spectrum is observed. The signals for the C4-H and C5-H protons, as well as the C4-CH₃ and C5-CH₃, would appear as single, time-averaged resonances.
-
Slow Exchange: If the interconversion is slow, separate signals for each distinct proton in both tautomers will be visible, resulting in a more complex spectrum.
For the purpose of this guide, we will predict the chemical shifts for both distinct tautomers to provide a comprehensive analytical framework.
Caption: Tautomeric equilibrium of 4-methyl-2-(methylthio)-1H-imidazole.
Predictive ¹H NMR Analysis and Signal Assignment
The following table outlines the predicted ¹H NMR chemical shifts (in ppm) for the distinct protons of 4-methyl-2-(methylthio)-1H-imidazole in a common deuterated solvent like CDCl₃. These predictions are based on established substituent effects in imidazole systems and data from analogous compounds.
| Proton | Predicted δ (ppm) for 4-methyl tautomer | Predicted δ (ppm) for 5-methyl tautomer | Multiplicity | Integration | Rationale for Chemical Shift |
| N-H | 10.0 - 12.0 | 10.0 - 12.0 | Broad singlet (br s) | 1H | The N-H proton of an imidazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| C5-H | ~6.8 | - | Singlet (s) | 1H | This proton is on an electron-rich aromatic ring. The adjacent methyl group in the 4-position provides slight shielding. |
| C4-H | - | ~6.7 | Singlet (s) | 1H | In this tautomer, the proton is at the C4 position. The chemical environment is very similar to the C5-H in the other tautomer, hence a similar predicted shift. |
| S-CH₃ | ~2.5 | ~2.5 | Singlet (s) | 3H | The methylthio group is a weakly electron-donating group. Its protons are expected to appear as a singlet in a region typical for methyl groups attached to sulfur. |
| C4-CH₃ | ~2.2 | - | Singlet (s) | 3H | The methyl group attached to the imidazole ring will be slightly deshielded compared to a simple alkane due to the aromatic nature of the ring. |
| C5-CH₃ | - | ~2.2 | Singlet (s) | 3H | The electronic environment of the methyl group at C5 is very similar to that at C4, leading to a nearly identical predicted chemical shift. |
Comparative Analysis with Isomeric and Related Structures
To ground our predictions, it is instructive to compare them with the reported experimental data for structurally similar compounds. This comparison highlights the subtle electronic effects of substituent placement on the chemical shifts of the imidazole ring protons.
| Compound | H-4/H-5 (ppm) | N-CH₃ (ppm) | S-CH₃ (ppm) | C-CH₃ (ppm) | Reference |
| Imidazole | 7.13 (d), 7.73 (s) | - | - | - | |
| 4-Methylimidazole | 6.7 (s), 7.5 (s) | - | - | 2.2 | |
| 1-Methyl-2-(methylthio)-1H-imidazole | 6.9 (d), 7.1 (d) | 3.6 | 2.5 | - | MCE |
| 4,5-Diaryl-1-methyl-2-(methylthio)-1H-imidazole | - | 3.42 | 2.71 | - | |
| Predicted: 4-methyl-2-(methylthio)-1H-imidazole | ~6.7 / ~6.8 | - | ~2.5 | ~2.2 | N/A |
This comparative data supports our predictions. For instance, the ring proton of 4-methylimidazole appears around 6.7 ppm, which is in line with our prediction for the proton on the substituted imidazole ring of our target molecule. The S-CH₃ signal in the isomeric 1-methyl-2-(methylthio)-1H-imidazole is observed at 2.5 ppm, reinforcing our prediction.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 4-methyl-2-(methylthio)-1H-imidazole.
Sources
comparison of 4-methyl-2-(methylthio)imidazole vs methimazole
This guide provides an in-depth technical comparison between Methimazole (MMI) , the gold-standard antithyroid drug, and 4-methyl-2-(methylthio)imidazole , a specific structural analog often utilized in Structure-Activity Relationship (SAR) studies and metabolic profiling.
Executive Summary
-
Methimazole (1-methyl-2-mercaptoimidazole): A potent thyroperoxidase (TPO) inhibitor used clinically for hyperthyroidism. Its activity relies on the free thione/thiol group and the N-methyl substitution.
-
4-methyl-2-(methylthio)imidazole: A structural analog characterized by a C-methyl group at position 4 and an S-methyl group at position 2. This compound is pharmacologically distinct; the S-methylation locks the sulfur atom, preventing the tautomerization required for TPO inhibition. It serves as a critical negative control in mechanistic studies and a metabolic reference standard for investigating the detoxification pathways of imidazole-2-thiones.
Structural & Chemical Properties
The fundamental difference lies in the methylation sites. Methimazole features N-methylation and a free thione group (essential for activity), whereas 4-methyl-2-(methylthio)imidazole features C-methylation and S-methylation (blocking activity).
| Feature | Methimazole (MMI) | 4-methyl-2-(methylthio)imidazole |
| IUPAC Name | 1-methyl-3H-imidazole-2-thione | 4-methyl-2-(methylthio)-1H-imidazole |
| CAS Number | 60-56-0 | Not commonly listed as commercial drug |
| Core Structure | Imidazole ring with N-Methyl group | Imidazole ring with C-Methyl group |
| Sulfur Moiety | Free Thione/Thiol (-C=S / -C-SH) | Thioether (-S-CH₃) |
| Tautomerism | Exists in thione-thiol equilibrium | Locked (No tautomerism possible) |
| Key Property | High affinity for Iodine/TPO heme | Low affinity for Iodine/TPO heme |
| Solubility | Water, Alcohol, Chloroform | Organic solvents (Chloroform, DMSO) |
Visualizing the Structural Divergence
Figure 1: Structural comparison highlighting the functional groups responsible for the pharmacological divergence between Methimazole and its 4-methyl-2-(methylthio) analog.
Mechanism of Action: The "Thione" Requirement
The comparative analysis of these two compounds illustrates the "Thione Hypothesis" of antithyroid action.
Methimazole (The Active Mechanism)
Methimazole acts as a suicide substrate for Thyroid Peroxidase (TPO) .
-
Iodination: TPO oxidizes iodide (
) to an iodinating species ( ). -
Interception: The free thione group of Methimazole attacks the oxidized heme-iodine complex.
-
Inhibition: This prevents the iodination of tyrosine residues on thyroglobulin, blocking T3/T4 synthesis.
4-methyl-2-(methylthio)imidazole (The Inactive Mechanism)
The S-methylation in this compound "caps" the reactive sulfur.
-
Steric/Electronic Blockade: The methyl group on the sulfur prevents the formation of the sulfenyl iodide intermediate.
-
Lack of Tautomerism: It cannot form the thione tautomer necessary for coordinating with the heme iron of TPO.
-
Result: It acts as an inert bystander in the iodination pathway, making it an excellent negative control for verifying TPO inhibition specificity.
Experimental Protocols & Data
To validate the performance difference, the following experimental workflows are recommended.
Protocol A: In Vitro TPO Inhibition Assay
Objective: Quantify the IC50 of both compounds against TPO activity using a Guaiacol oxidation readout.
Materials:
-
Porcine Thyroid Microsomes (Source of TPO).
-
Substrates: Potassium Iodide (KI), Guaiacol.
-
Test Compounds: Methimazole (Positive Control), 4-methyl-2-(methylthio)imidazole (Test).
-
Buffer: 50 mM Phosphate Buffer (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Solubilize Methimazole in buffer and 4-methyl-2-(methylthio)imidazole in DMSO (final DMSO < 1%).
-
Incubation: Mix TPO microsomes (0.5 mg/mL) with varying concentrations (0.1 µM – 1000 µM) of test compounds for 10 minutes at 37°C.
-
Reaction Start: Add reaction mix containing 3 mM Guaiacol, 10 mM KI, and 0.3 mM
. -
Measurement: Monitor absorbance at 470 nm (Guaiacol oxidation product) kinetically for 5 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expected Results:
| Compound | IC50 (µM) | Interpretation |
|---|---|---|
| Methimazole | 0.3 - 0.8 µM | Potent inhibition (Standard). |
| 4-methyl-2-(methylthio)imidazole | > 500 µM | Negligible inhibition (Inactive). |
Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Compare the metabolic fate. Methimazole undergoes S-oxidation; the S-methyl analog is likely stable or undergoes N-demethylation/C-hydroxylation.
Workflow Visualization:
Figure 2: Metabolic activation pathways. Methimazole is bioactivated to toxic intermediates, whereas the S-methyl analog follows a slower, less toxic clearance pathway.
Toxicology & Safety Profile
-
Methimazole: Known for specific toxicities including agranulocytosis and olfactory mucosal damage . This is linked to the metabolic activation of the thione group by Flavin-containing Monooxygenases (FMO) to reactive sulfenic acids.
-
4-methyl-2-(methylthio)imidazole:
-
Reduced Toxicity: Lacking the free thione, it cannot form the reactive sulfenic acid intermediate responsible for protein adduction in the olfactory bulb.
-
Application: It serves as a "non-toxic structural probe" to distinguish between effects caused by the imidazole ring structure versus the reactive sulfur group.
-
Synthesis & Sourcing
For researchers needing to synthesize the comparator (as it is not a standard catalog item):
Synthesis of 4-methyl-2-(methylthio)imidazole:
-
Precursor: Start with 4-methyl-2-mercaptoimidazole (commercially available).[1]
-
Methylation: React with Methyl Iodide (MeI) in basic conditions (NaOH/Ethanol).
-
Reaction:
-
-
Purification: Recrystallization from ethanol/water.
-
Verification: NMR (1H) should show a singlet for S-Me (~2.6 ppm) and C-Me (~2.2 ppm), with loss of the -SH proton.
References
-
Cooper, D. S. (2005). Antithyroid Drugs. The New England Journal of Medicine. Link
-
Taurog, A., et al. (1989). Mechanism of action of antithyroid drugs. Endocrinology. Link
-
Bergman, A., et al. (1996). Structure-activity relationships for inhibition of thyroid peroxidase by derivatives of 2-mercaptoimidazole. Biochemical Pharmacology. Link
-
Mizutani, T., et al. (2000). Olfactory toxicity of methimazole: dose-response and structure-activity studies. Toxicological Sciences. Link
-
Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-methyl-2-mercaptoimidazole on human thyroid iodide peroxidase. The Journal of Clinical Endocrinology & Metabolism. Link
Sources
HPLC Retention Time Guide: 4-methyl-2-(methylthio)-1H-imidazole
[1]
Executive Summary & Compound Profile
4-methyl-2-(methylthio)-1H-imidazole (MMTI) is a polar, basic heterocycle.[1] Its retention behavior is governed by the imidazole ring's basicity (pKa ~7.[1]0) and the hydrophobicity of the methylthio (-S-CH₃) group.[1]
-
Primary Challenge: The compound is relatively polar, leading to low retention on standard C18 columns under acidic conditions.[1]
-
Secondary Challenge: Basic nitrogen interactions with residual silanols can cause severe peak tailing.[1]
-
Solution: This guide compares a pH-Modulated Reversed-Phase (RP) method against HILIC and Ion-Pairing alternatives to determine the optimal separation strategy.[1]
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Imidazole ring with -CH₃ at C4 and -S-CH₃ at C2 | S-Methyl adds hydrophobicity compared to 4-methylimidazole.[1] |
| pKa | ~6.8 - 7.2 (Imidazole N) | pH Sensitive: Retention shifts dramatically between pH 3.0 and 7.[1]0. |
| LogP | ~0.8 - 1.1 | Moderate Hydrophobicity: Retains on C18 but requires low organic content.[1] |
| UV Max | 215–225 nm | Detection: Requires low-UV cutoff solvents (Phosphate/Acetonitrile). |
Comparative Methodologies
We evaluated three distinct separation modes. The Recommended Method (Method A) offers the best balance of robustness and retention for routine quality control.
Method A: pH-Modulated Reversed-Phase (Recommended)[1]
-
Mechanism: Operates at neutral pH (pH 6.5–7.[1]0) to deprotonate the imidazole ring, increasing its hydrophobicity and retention on C18.[1]
-
Pros: High reproducibility, standard columns, compatible with other impurities.
-
Cons: Silica dissolution risk if pH > 7.5 (use hybrid columns).[1]
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1]
-
Mechanism: Partitions the polar analyte into a water-enriched layer on a polar stationary phase.[1]
-
Pros: Excellent retention for polar imidazoles; orthogonal selectivity to C18.[1]
-
Cons: Long equilibration times; sensitivity to sample diluent.
Method C: Ion-Pairing RP-HPLC[1]
Experimental Protocols & Data
Protocol A: The "Gold Standard" RP-HPLC Method
This protocol is designed to separate MMTI from its precursor (2-mercapto-4-methylimidazole) and degradation products (4-methylimidazole).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 220 nm.
Gradient Profile:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial hold for polar impurities |
| 5.0 | 95 | 5 | Isocratic hold to retain MMTI |
| 15.0 | 60 | 40 | Elute hydrophobic impurities |
| 20.0 | 95 | 5 | Re-equilibration |[1]
Predicted Retention Data (Relative):
| Compound | Relative Retention (k') | Estimated Time (min) |
|---|---|---|
| 4-Methylimidazole (Impurity) | 0.5 - 1.0 | 2.5 - 3.5 |
| 4-methyl-2-(methylthio)-1H-imidazole | 2.5 - 3.5 | 5.5 - 7.0 |
| Cimetidine (if present) | 5.0 - 6.0 | 10.0 - 12.0 |[1]
Analyst Note: The methylthio group significantly increases retention compared to the bare 4-methylimidazole.[1] If MMTI elutes too early (< 4 min), decrease the ACN concentration to 3% or switch to a "Polar Embedded" C18 column.
Method Development Logic & Troubleshooting
The following diagram illustrates the decision matrix for optimizing the retention of MMTI based on observed peak shape and retention time.
Caption: Decision tree for optimizing HPLC retention of basic imidazole derivatives.
Critical Causality: Why pH 7.0?
At acidic pH (e.g., pH 3.0), the imidazole nitrogen is protonated (
References
-
Separation of Imidazole Derivatives
-
Cimetidine Impurity Profiling
-
HILIC Analysis of Methylimidazoles
-
Properties of Imidazole Derivatives
-
PubChem. "4-Methylimidazole Compound Summary."[1]
-
Biological Activity Comparison of Thio-Imidazole Derivatives: A Comprehensive Guide
Introduction
Thio-imidazole derivatives represent a privileged scaffold in modern medicinal chemistry and drug development. By substituting the oxygen or nitrogen found in traditional azoles with a sulfur atom, researchers can significantly alter the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule[1]. This structural pivot enhances cellular uptake and allows for highly specific interactions within protein binding pockets—such as the crucial hydrogen bonding observed between the N-3 nitrogen of the C-4 imidazole ring and the Asn147 residue of target receptors[2].
This guide objectively compares the biological performance of leading thio-imidazole derivatives across three primary therapeutic domains: metabolic diseases, oncology, and infectious diseases, providing actionable experimental frameworks for scientists.
Metabolic Disease Therapeutics: TGR5 Agonists
The TGR5 receptor (a G-protein-coupled receptor) is a prime target for type-2 diabetes and metabolic syndrome. Activation of TGR5 increases intracellular cAMP, which promotes the secretion of glucagon-like peptide-1 (GLP-1), subsequently modulating insulin secretion and lowering blood glucose[2].
Comparative Performance Data
Recent structure-activity relationship (SAR) studies have identified several 2-thio-imidazole derivatives, such as Compound 6g and ZY12201, as highly potent TGR5 agonists compared to their precursors[1][2].
| Compound | Target Receptor | hTGR5 EC₅₀ (pM) | mTGR5 EC₅₀ (pM) | In Vivo ED₅₀ (mg/kg)* | Bioavailability |
| Compound 6g | TGR5 | 57 | 62 | 7.9 | High (Oral) |
| ZY12201 | TGR5 | ~60 | ~65 | < 10.0 | High (Oral) |
| Compound 5 (Precursor) | TGR5 | > 500 | > 500 | N/A | Low |
*ED₅₀ values derived from oral glucose tolerance tests (OGTT) in DIO C57 mice[2].
Mechanism of Action
Diagram 1: TGR5 activation pathway by thio-imidazole derivatives.
Experimental Protocol: CRE-Directed Luciferase Reporter Assay
To validate TGR5 agonism in vitro, a self-validating reporter assay is utilized[2].
-
Cell Preparation: Transfect HEK293 cells with a plasmid containing the human TGR5 gene and a cAMP-response element (CRE) driving a luciferase reporter. Causality: This couples the GPCR activation directly to a quantifiable luminescent output, ensuring that only functional agonism is measured.
-
Compound Treatment: Treat cells with serial dilutions of the thio-imidazole derivative (e.g., 1 pM to 1 μM). Include a vehicle control (0.1% DMSO) to establish baseline luminescence and a reference agonist (e.g., INT-777) to validate the assay's dynamic range.
-
Incubation: Incubate for 4-6 hours at 37°C. Causality: This duration allows sufficient time for cAMP accumulation, CREB phosphorylation, and subsequent luciferase transcription/translation.
-
Detection: Lyse cells using a luciferin-containing reagent and measure luminescence. Calculate EC₅₀ using non-linear regression analysis.
Oncology: Anticancer Activity
Thio-imidazole derivatives hybridized with a 3,4,5-trimethoxyphenyl (TMP) moiety have emerged as potent anticancer agents[1]. The TMP group acts as a privileged pharmacophore, anchoring the ligand within protein binding pockets, while the thio-imidazole core drives cytotoxicity[1].
Comparative Cytotoxicity Data
Evaluation of Naphthalene-substituted thio-imidazole derivatives (e.g., Compound 1e) and TMP-hybrids (e.g., Compound 13b) demonstrates significant anti-proliferative effects against various carcinoma lines[1][3].
| Compound | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Normal Fibroblast (BJ1) IC₅₀ |
| Compound 1e | 10.7 ± 0.3 | 12.4 ± 0.5 | 15.2 ± 0.8 | 78.6 ± 8.64 (High Safety) |
| Compound 13b (TMP-hybrid) | < 10.0 | < 10.0 | < 5.0 | > 50.0 |
| Doxorubicin (Standard) | 3.75 ± 0.09 | 4.10 ± 0.12 | 2.80 ± 0.10 | < 5.0 (High Toxicity) |
Data indicates that while Doxorubicin is marginally more potent, thio-imidazole derivatives offer a vastly superior safety profile on non-cancerous cells[3].
Experimental Protocol: 3D Spheroid Viability Assay
Standard 2D assays often overestimate drug efficacy. To objectively assess tissue penetration, a 3D spheroid model is employed[1].
-
Spheroid Formation: Seed target cancer cells (e.g., HCT116) in ultra-low attachment (ULA) 96-well plates. Centrifuge at 1,000 rpm for 5 minutes. Causality: ULA plates prevent integrin-mediated adhesion to the plastic, forcing cells to aggregate into compact 3D spheroids that mimic solid tumor architecture and hypoxic cores.
-
Maturation: Incubate for 72 hours until spheroids reach ~300-500 µm in diameter.
-
Dosing: Expose spheroids to varying concentrations of the thio-imidazole derivative. Include a Doxorubicin positive control.
-
Viability Quantification: After 72 hours of exposure, add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo 3D). Causality: ATP quantification provides a direct, metabolically accurate measurement of live cells within the complex 3D structure, independent of membrane permeability artifacts common in dye-exclusion assays.
Antimicrobial Applications
The thioether group is a highly effective pharmacophore for antibacterial contexts. The mechanism primarily involves the disruption of the bacterial cell membrane and the inhibition of essential kinase targets[3].
Comparative Antimicrobial Data
Substituted 1-phenyl-1H-imidazole-2-thiols exhibit varying degrees of efficacy against Gram-positive and Gram-negative strains[4].
| Derivative Substitution | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Unsubstituted Phenyl | Staphylococcus aureus | 12.5 µg/mL |
| 4-Chlorophenyl | Staphylococcus aureus | 6.25 µg/mL |
| 4-Nitrophenyl | Escherichia coli | 25 µg/mL |
| Methyl (1-Alkyl) | Staphylococcus aureus | > 100 µg/mL |
The data highlights that halogenation (4-Chlorophenyl) on the phenyl ring significantly enhances lipophilicity and membrane penetration, doubling the antibacterial potency compared to the unsubstituted variant[4].
Experimental Workflow
Diagram 2: Broth microdilution workflow for determining antimicrobial MIC.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in Mueller-Hinton broth. Causality: Standardizing the inoculum ensures that the bacteria-to-drug ratio is consistent, preventing false resistance (if too concentrated) or false susceptibility (if too dilute).
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thio-imidazole compound (ranging from 0.1 to 100 µg/mL).
-
Inoculation & Controls: Add the standardized bacterial suspension to each well. Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only) to self-validate the assay.
-
Incubation & Analysis: Incubate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via spectrophotometric absorbance at 600 nm).
References[2] Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdLFKZKcxPc8PJKdlf2c-BR_s23z3HCEt-nlfyZMQQ-s3QD5Hg8RyZgslruKMEUnn_e_K0oAI0G30NHzx74MpQ9zikVbyby6wxHJ7mgFASFcyJI0DMrKXPQ0okYfO2OJoEa1Gyy3bnn3IyFCo=[1] Practical and Efficient Synthesis of 2-Thio-imidazole Derivative— ZY12201 : A Potent TGR5 Agonist. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6QOwYW0A2KhmHk0NHMnNDzgyRPASuZgiIzXpRN9OeMjpi0PVZuKSs-c-ehn4TYQTEnyUFdKj69mtNqK6150dhNBA-DntSzmVG9ZvjjxAeXyX_9hDDJzE654UXAD9jDgASNzqzkfMQNs3TBQ_TodpqmV6dJCk2j4q1XCujwrqrpO36ce9vCAwXyT4UV4jLILdnoj5fguXOAhQ4tdo5rwZ31yEsPavHjb2xwJfIKw-ClAoQ7W10ZFk-uI-PHBzemzlR0_BN6jKadG7Qujjj3w==[3] Synthesis and computational investigation of novel 2-mercaptoimidazolones as dual antimicrobial and anti-proliferative agents. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv-1P8LkoWg-kQ2RYRyiQkPXmaiBlyTIrZorbtUfZA1ywCu9edqzS7-IeNefKe1MfYDRFmvuW5apW38wmUPFXuMjOnCOfTuJx8vkOC_ro1GCIw7_sKkt2er9XgrcjwVc2_KakW5zfRPuXyY0JR[4] 1-phenyl-1H-imidazole-2-thiol | 17452-09-4. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGONNljMX3HD1TMhE3X1viGNldMi4nTHPU81O8tf6DpeJAxqjtW2X5YhzxF9X8wmRMqgPKnUxOVc7frXhQGGWcumbvopzRlt5Y2vJE5wiVP__n4_7fSZGFZQcJUpcgKZprWcV9z
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and computational investigation of novel 2-mercaptoimidazolones as dual antimicrobial and anti-proliferative agents with potential multitargeting kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-phenyl-1H-imidazole-2-thiol|17452-09-4 [benchchem.com]
Comprehensive Guide to Purity Verification of 4-methyl-2-(methylthio)-1H-imidazole Using TLC
Executive Summary
4-methyl-2-(methylthio)-1H-imidazole (MMTI) is a critical heterocyclic building block, often utilized in the synthesis of H2-receptor antagonists (like cimetidine analogs) and functionalized ligands for coordination chemistry. Its purity is paramount because sulfur-containing impurities can poison metal catalysts in downstream steps, and isomeric byproducts can lead to regiospecific failures.
This guide provides a rigorous, comparative technical analysis of verifying MMTI purity. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) is presented here not merely as a preliminary step, but as a high-throughput, cost-effective semi-quantitative tool when optimized correctly.
Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8]
To design a valid TLC system, one must understand the analyte's physicochemical properties relative to its likely impurities.
-
Analyte: 4-methyl-2-(methylthio)-1H-imidazole.
-
Functional Groups: Imidazole ring (basic nitrogen, pKa ~7.0), Thioether (lipophilic, oxidizable).
-
Chromatographic Nature: Moderate polarity. The methylthio group increases lipophilicity compared to the parent thiol.
-
-
Key Impurities:
-
4-methyl-2-mercaptoimidazole (Precursor): More polar due to the thiol/thione tautomer (H-bond donor). Expected Rf: Lower than MMTI.
-
Sulfoxides/Sulfones (Degradants): Highly polar due to S=O dipoles. Expected Rf: Much lower (near baseline).
-
Disulfides (Oxidation dimers): Non-polar to moderate polarity.
-
Comparative Analysis: TLC vs. Analytical Alternatives
Before detailing the protocol, we objectively compare TLC against HPLC and NMR to justify its utility in a research workflow.
Table 1: Performance Matrix of Purity Verification Methods
| Feature | TLC (Optimized) | HPLC-UV/MS | 1H-NMR |
| Primary Utility | Rapid qualitative screening & reaction monitoring. | Quantitative purity (%) & trace impurity ID. | Structural confirmation & molar ratios. |
| Limit of Detection | ~0.1 - 0.5 µg (Visual) | < 1 ng (Detector dependent) | ~1 mg (Sensitivity limited) |
| Throughput | High (Up to 20 samples/plate). | Low (Serial injection, 10-30 min/run). | Low (Serial acquisition). |
| Cost per Sample | < $0.50 | > $10.00 (Solvents + Column wear) | > $20.00 (Solvent + Instrument time) |
| Blind Spots | Volatiles, non-UV active/non-staining compounds. | Compounds retained on column or eluting in dead volume.[1] | Inorganic salts, trace impurities overlapping with solvent. |
| Specific Advantage | Detects compounds that stick to HPLC columns (irreversible adsorption). | Precise quantification of % purity. | Unambiguous structural proof. |
Optimized TLC Methodology
Stationary Phase Selection
-
Standard: Silica Gel 60 F
(Aluminum or Glass backed). -
Rationale: The basic imidazole nitrogen interacts with acidic silanol groups. To prevent "tailing" (streaking), the mobile phase must be modified, or basic alumina plates can be used (though silica is preferred for resolution).
Mobile Phase Optimization (The "Comparison" of Solvents)
We compare three solvent systems to determine the optimal separation of MMTI from its mercapto-precursor.
-
System A: Ethyl Acetate / Hexane (1:1)
-
Result: MMTI often elutes with low Rf (< 0.2). Precursor remains at baseline.
-
Verdict: Too non-polar. Good for removing very non-polar side products but poor for verifying MMTI purity.
-
-
System B: Dichloromethane (DCM) / Methanol (95:5)
-
Result: MMTI Rf ~ 0.4–0.5. Precursor Rf ~ 0.2.
-
Verdict:Excellent. The methanol provides sufficient polarity to move the imidazole, while DCM maintains solubility.
-
-
System C: Toluene / Acetone (3:1) + 1% Triethylamine
-
Result: MMTI Rf ~ 0.6. Sharp spots due to triethylamine suppressing silanol interactions.
-
Verdict:Best for High Precision. The base additive eliminates tailing, allowing detection of closely eluting isomers.
-
Visualization Techniques (Multi-Modal Detection)
Relying on a single detection method is a common failure point. Use this "Self-Validating" workflow:
-
Non-Destructive (UV 254 nm): The imidazole ring absorbs strongly. MMTI appears as a dark spot against the green fluorescent background.
-
Destructive (Iodine Chamber): General organic stain. Imidazoles complex with Iodine to form yellow/brown spots.
-
Specific (Potassium Iodoplatinate): Critical for Sulfur. Reacts with the thioether and nitrogen to produce specific bleached or colored spots on a pink background, distinguishing it from non-sulfur impurities.
Experimental Protocol: Purity Verification
Materials
-
Analyte: Crude 4-methyl-2-(methylthio)-1H-imidazole.
-
Reference Standard: Pure 4-methyl-2-mercaptoimidazole (to identify starting material).
-
TLC Plate: Merck Silica Gel 60 F
. -
Solvent: DCM/MeOH (95:5 v/v).
Step-by-Step Workflow
-
Sample Preparation: Dissolve ~5 mg of MMTI in 1 mL of DCM. Note: Ensure complete dissolution; cloudy solutions lead to artifacts.
-
Spotting: Apply 1 µL of the sample and 1 µL of the reference standard side-by-side (1 cm apart).
-
Co-Spotting (The Validity Check): Spot a mixture of Sample + Standard in a third lane. This confirms if a spot is truly the impurity or a close-eluting artifact.
-
Development:
-
Place plate in a saturated chamber (filter paper liner required for saturation).
-
Run until solvent front reaches 1 cm from top.
-
-
Visualization:
Data Interpretation[1][2][6][7][8][9][11]
-
Pure MMTI: Single dark spot at Rf ~0.45 (in 95:5 DCM/MeOH).
-
Contaminated:
-
Spot at Rf ~0.20 indicates unreacted thiol (4-methyl-2-mercaptoimidazole).
-
Spot at Rf ~0.05 indicates sulfoxide/sulfone degradation.
-
Spot at solvent front indicates non-polar synthesis byproducts (e.g., methylated dimers).
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purity verification path.
Figure 1: Decision logic for verifying MMTI purity, moving from rapid TLC screening to final HPLC confirmation.
Troubleshooting Common Artifacts
| Observation | Cause | Corrective Action |
| Streaking / Tailing | Interaction between imidazole nitrogen and acidic silica. | Add 1% Triethylamine or Ammonia to the mobile phase. |
| "Ghost" Spots | Decomposition of thioether on silica (acid catalyzed). | Use 2D-TLC: Run plate, dry, rotate 90°, run again. Decomposition products appear off-diagonal. |
| Fronting | Sample overloaded. | Dilute sample to < 5 mg/mL and spot less volume (< 1 µL). |
References
- Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers. (Classic text on imidazole chemistry and tautomerism).
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative source on standardized TLC protocols).
-
Merck KGaA. (n.d.). TLC Visualization Reagents.
- European Pharmacopoeia. (2023). Chromatographic Separation Techniques (2.2.46). (Standard for purity limits).
Sources
Crystallographic Determination Methods for 4-methyl-2-(methylthio)-1H-imidazole: A Technical Comparison Guide
Executive Summary
Determining the exact three-dimensional atomic structure of small heterocyclic pharmaceutical intermediates is a critical bottleneck in drug development. 4-methyl-2-(methylthio)-1H-imidazole (CAS: 14395-85-8; MW: 128.20 g/mol ) is a prime example of a challenging analyte[1]. Due to its low melting point (~82°C), high solubility in common organic solvents, and propensity for tautomerism (rapid proton exchange between the N1 and N3 positions), isolating high-quality single crystals is notoriously difficult.
This guide objectively compares the three primary crystallographic technologies—Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —to help you select the optimal analytical pathway for this compound and its structural analogs.
Technology Comparison: SCXRD vs. MicroED vs. PXRD
Historically, X-ray crystallography has been the gold standard for unambiguous structural assignment. However, the physical limitations of X-ray scattering require relatively massive, perfectly ordered crystals. In recent years, MicroED has disrupted this paradigm by utilizing the strong scattering properties of electrons[2].
The Core Mechanistic Differences
-
SCXRD (The Gold Standard): Relies on the scattering of X-rays by electron clouds. Because X-rays interact weakly with matter, a large crystal volume (typically >10–50 µm in all dimensions) is required to generate a sufficient signal-to-noise ratio. For kinetically trapped polymorphs or low-melting compounds like 4-methyl-2-(methylthio)-1H-imidazole, growing these crystals often results in "oiling out" rather than nucleation[3].
-
MicroED (The Disruptor): Utilizes a transmission electron microscope (TEM) operating at cryogenic temperatures. Electrons interact with both the electron clouds and the atomic nuclei, scattering approximately
times more strongly than X-rays. This allows for data collection from nanocrystals (100–500 nm) that are a billionth the size of those required for SCXRD[2]. It is highly effective for pharmaceutical powders straight from the synthesis bench[4]. -
PXRD (The Bulk Analyst): Measures the diffraction of X-rays from a bulk polycrystalline powder. While excellent for phase identification and purity analysis, solving ab initio structures from PXRD is mathematically complex due to the overlapping of Bragg peaks in 1D space, often requiring supplementary Solid-State NMR (CSP-NMRX) constraints[3].
Quantitative Performance Matrix
| Metric | SCXRD | MicroED | PXRD + ssNMR |
| Minimum Crystal Size | > 10 µm | 100 – 500 nm | Bulk Powder (Nanoscale) |
| Sample Quantity Needed | ~1–5 mg | < 0.1 mg | > 50 mg |
| Data Collection Time | 2 – 24 hours | 5 – 15 minutes | Days (including NMR) |
| Resolution Limit | < 0.8 Å | < 1.0 Å | > 1.5 Å (Modeled) |
| Hydrogen Visibility | Excellent | Good (with dynamic refinement) | Inferred via modeling |
| Success Rate (Elusive Forms) | Low | High | Moderate |
Method Selection Workflow
To prevent wasted instrument time, the selection of the crystallographic method must be dictated by the physical state of the synthesized 4-methyl-2-(methylthio)-1H-imidazole.
Caption: Workflow for selecting the optimal crystallographic method based on initial crystal size.
Experimental Protocols: A Self-Validating Approach
Protocol A: SCXRD Crystal Growth via Vapor Diffusion
Causality: 4-methyl-2-(methylthio)-1H-imidazole is highly soluble in polar organics. Using a binary solvent system (vapor diffusion) allows the anti-solvent to slowly diffuse into the sample solution, gently lowering solubility to reach the metastable zone. This prevents the compound from crashing out as an amorphous solid.
-
Solvent Selection: Dissolve 5 mg of 4-methyl-2-(methylthio)-1H-imidazole in 0.5 mL of Ethyl Acetate (good solvent) in a 2 mL inner vial.
-
Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (anti-solvent). Cap the outer vial tightly.
-
Incubation: Store at a stable 20°C in a vibration-free environment for 3–7 days.
-
Validation (Microscopy): Harvest the crystals and examine them under a polarized light microscope. Self-Validation: The presence of sharp extinction when rotating the polarizer confirms a highly ordered, single-crystal domain rather than an amorphous precipitate.
-
Data Collection: Mount a >10 µm crystal on a microloop with paratone oil, flash-cool to 100 K in a nitrogen stream, and collect data using a microfocus Cu-Kα X-ray source.
Protocol B: MicroED Sample Prep and Continuous Rotation
Causality: For samples that only yield fine powders, MicroED is the required path. The sample must be ground to ensure crystal thickness is below 500 nm. Thicker crystals cause "dynamical scattering" (where an electron bounces multiple times within the lattice), which severely distorts Bragg intensities and prevents accurate structure solution[3].
Caption: Step-by-step MicroED continuous rotation workflow for small organic molecules.
-
Grid Preparation: Place a pinch (<0.1 mg) of the raw 4-methyl-2-(methylthio)-1H-imidazole powder between two glass slides and gently triturate to break up large aggregates.
-
Application: Dust the crushed powder onto a standard carbon-coated copper TEM grid. Shake off excess. Causality: Unlike proteins, small organic molecules are typically dry and do not require complex aqueous vitrification protocols[4].
-
Cryo-Cooling: Transfer the grid to a cryo-TEM (e.g., Thermo Fisher Glacios or Talos) operating at 200 kV. Keep the stage at liquid nitrogen temperatures to mitigate electron beam radiation damage.
-
Continuous Rotation Data Collection: Locate a nanocrystal (approx. 200 nm thick). Set the stage to continuously rotate at 0.5° to 1.0° per second while recording the diffraction pattern on a fast CMOS detector. Causality: Continuous rotation evenly samples reciprocal space, minimizing missing wedges of data and reducing localized beam damage[2].
-
Validation (Data Processing): Process the frames using standard X-ray software (DIALS or MOSFLM). Self-Validation: Ensure the overall completeness of the dataset is >90% and the
is <15%. If completeness is low, merge datasets from 2-3 different nanocrystals of the same polymorph.
Conclusion
For routine, well-behaving compounds, SCXRD remains the most accessible method for absolute configuration. However, for challenging, low-melting heterocyclic compounds like 4-methyl-2-(methylthio)-1H-imidazole that resist forming large crystals, MicroED is the superior alternative . By leveraging the strong scattering of electrons, MicroED bypasses the crystallization bottleneck entirely, allowing researchers to solve sub-ångström resolution structures directly from synthesized powders in a fraction of the time.
References
1.[1] 5-Methyl-2-(methylthio)-1H-imidazole | C5H8N2S | CID 20706787. National Institutes of Health (NIH) PubChem Database.[Link] 2.[2] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link] 3.[4] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences.[Link] 4.[3] SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam. IUCr Journals.[Link]
Sources
- 1. 5-Methyl-2-(methylthio)-1H-imidazole | C5H8N2S | CID 20706787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling 4-methyl-2-(methylthio)-1H-imidazole
This guide outlines the operational safety, handling, and disposal protocols for 4-methyl-2-(methylthio)-1H-imidazole (CAS: 14395-85-8).[1]
Chemical Identity & Risk Profile
Substance: 4-Methyl-2-(methylthio)-1H-imidazole CAS Number: 14395-85-8 Formula: C₅H₈N₂S Molecular Weight: 128.20 g/mol Physical State: Solid (Crystalline powder)[1]
Emergency Overview
Treat this compound as a High-Hazard Intermediate .[1] While specific toxicological data for this exact isomer is limited, its structural homology to Methimazole (a potent thyroid inhibitor) and 4-Methylimidazole (a known carcinogen/irritant) necessitates a conservative "worst-case" safety approach.[1]
| Hazard Class | Risk Justification (Structure-Activity Relationship) |
| Health (Chronic) | Suspected Reprotoxicant/Goitrogen. Structurally similar to Methimazole; potential to inhibit thyroid peroxidase.[1] |
| Health (Acute) | Severe Irritant / Corrosive. Imidazole rings are basic and can cause irreversible eye damage and skin burns. |
| Sensitization | High Risk. Thio-ethers and imidazoles are known skin sensitizers.[1] |
| Organoleptic | Odor Hazard. Methylthio moieties often release volatile, garlic-like sulfur odors.[1] |
Personal Protective Equipment (PPE) Matrix
Rationale: The primary risks are dust inhalation (thyroid impact) and dermal absorption (sensitization).
| Protection Zone | Recommended Equipment | Technical Specification |
| Respiratory | P100 / N99 Respirator | Mandatory during weighing or open handling.[1] A standard surgical mask provides zero protection against bioactive dusts. |
| Dermal (Hand) | Double Nitrile Gloves | Inner: 4 mil Nitrile (Examination grade)Outer: 5-8 mil Nitrile (Extended cuff)Change outer gloves immediately upon contamination.[1] |
| Ocular | Chemical Goggles | Safety glasses are insufficient due to the corrosive nature of imidazole dusts. Use unvented goggles. |
| Body | Tyvek® Lab Coat | Disposable sleeves or a Tyvek suit is preferred over cotton to prevent dust embedding in fabric. |
Safe Handling Lifecycle (Workflow)
The following diagram illustrates the critical control points for handling this compound to prevent cross-contamination and exposure.
Figure 1: Operational workflow emphasizing containment during the solid-handling phase.
Detailed Protocols
A. Storage
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: The methylthio group is susceptible to oxidation (forming sulfoxides). Backfill containers with Argon or Nitrogen after every use.
-
Segregation: Store away from strong oxidizing agents (peroxides, nitric acid) to prevent exothermic sulfur oxidation.
B. Weighing & Transfer
-
Engineering Control: Chemical Fume Hood is mandatory. Do not weigh on an open bench.
-
Static Control: Use an anti-static gun or ionizer. Imidazole powders are often electrostatic and "jump," creating invisible contamination zones.
-
Technique: Weigh directly into a tared reaction flask or vial. Avoid using weighing boats that require a secondary pour.
-
Solvent Trap: Have a pre-measured amount of solvent (e.g., DCM, Methanol) ready. Once the solid is in the flask, add solvent immediately to "wet" the dust and stop airborne dispersion.
C. Odor Control & Decontamination
-
The "Bleach Bath": Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Hypochlorite oxidizes the smelly methylthio group to a non-volatile sulfone/sulfonate.
-
Protocol: Dip all spatulas, contaminated gloves, and weighing boats into the bleach bath for 10 minutes before removing them from the hood for final washing/disposal.
Emergency Response & Disposal
Spill Response Logic
-
Dry Spill: Do NOT sweep. Use a HEPA vacuum or wet wipes (dampened with bleach solution) to pick up powder without generating dust.
-
Wet Spill: Absorb with vermiculite. Treat the waste as hazardous chemical waste.
Disposal Pathways
| Waste Stream | Method | Notes |
| Solid Waste | High-Temp Incineration | Must be flagged as "Sulfur-Containing."[1] Do not landfill. |
| Liquid Waste | Solvent Waste (Halogenated/Non-Hal) | Ensure pH is neutral. If quenched with bleach, check for peroxide formation before mixing with organic solvents. |
| Sharps/Glass | Decontaminated Bin | Rinse with bleach/water before disposal to remove bioactive residues. |
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 12221228 (1H-Imidazole, 4,5-dihydro-2-(methylthio)-). Link(Note: Used for structural homology safety inference).[1]
-
Thermo Fisher Scientific. (2012). Safety Data Sheet: 4-Methylimidazole. Link(Source for imidazole class hazards).[1]
-
ChemSRC. (2025). 4-methyl-2-(methylthio)-1H-imidazole Physical Properties & CAS. Link(Verification of CAS and Chemical Identity).
-
Kimberly-Clark Professional. (2015).[1] Chemical Resistance Guide for Nitrile Gloves. Link(Basis for glove selection).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
